Lixumistat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17ClF3N5O |
|---|---|
Molecular Weight |
351.75 g/mol |
IUPAC Name |
N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H |
InChI Key |
FSEAYPJRYNBFTN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lixumistat Hydrochloride: A Multi-Faceted Approach to Targeting Cancer Cell Viability
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lixumistat hydrochloride (IM156) is an investigational oral biguanide (B1667054) that has demonstrated significant potential as an anti-cancer therapeutic. It is currently undergoing clinical evaluation, particularly in challenging malignancies such as pancreatic cancer.[1][2] The primary therapeutic strategy of lixumistat is the targeting of cancer cell metabolism, a hallmark of cancer that provides a critical vulnerability.[3][4] This document provides an in-depth overview of the molecular mechanisms of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways involved. Lixumistat has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.[2][3][5][6]
Core Mechanism of Action: A Dual Approach
The anti-cancer activity of this compound is multifaceted, stemming from its identity as a novel biguanide and its well-characterized active component, emetine (B1671215). The primary mechanisms can be categorized as follows:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Lixumistat acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[2][3][6] This direct inhibition disrupts the process of oxidative phosphorylation, which is a key pathway for cellular energy (ATP) generation.[1][3] Many aggressive cancers, especially those that have developed resistance to conventional therapies, show a heightened dependence on OXPHOS for survival and proliferation.[4][6] By cutting off this energy supply, lixumistat effectively targets the metabolic engine of these cancer cells.[1]
-
Broad Cytotoxicity via Emetine-Mediated Effects: Lixumistat's broader cytotoxic effects are attributable to the well-documented activities of emetine, a natural alkaloid.[7] These include:
-
Inhibition of Protein Synthesis: Emetine is a powerful, irreversible inhibitor of protein synthesis.[8][9] It binds to the 40S ribosomal subunit, thereby stalling the translation of messenger RNA into proteins.[8][9] This non-selective inhibition of protein production leads to cellular stress and eventual cell death.
-
Induction of Apoptosis: Emetine triggers programmed cell death (apoptosis) through multiple pathways. It downregulates the expression of key anti-apoptotic proteins such as Mcl-1 and Bcl-xL, tipping the cellular balance towards apoptosis.[10][11] Furthermore, emetine can induce apoptosis by increasing cellular and mitochondrial reactive oxygen species (ROS), leading to significant oxidative stress.[12]
-
Modulation of Key Cancer Signaling Pathways: Emetine has been shown to interfere with several signaling pathways critical for cancer cell growth, survival, and metastasis:
-
HIF-1α and HIF-2α Degradation: It promotes the proteasome-dependent degradation of hypoxia-inducible factors 1α and 2α.[13][14] These transcription factors are crucial for tumor adaptation to hypoxic environments, angiogenesis, and metabolic reprogramming.[14] This action is notably independent of the von Hippel-Lindau (VHL) tumor suppressor protein.[14]
-
Wnt/β-catenin Pathway Inhibition: Emetine acts as an antagonist of this signaling pathway, which is often aberrantly activated in cancers.[15][16] It achieves this by decreasing the phosphorylation of key pathway components like LRP6 and DVL2, leading to the reduced expression of Wnt target genes involved in cell proliferation and "stemness".[15][16]
-
MAPK Pathway Regulation: In non-small-cell lung cancer cells, emetine has been observed to inhibit the ERK signaling pathway while activating the p38 MAPK pathway, a combination that can suppress cancer cell migration and invasion.[17][18]
-
NF-κB Inhibition: Emetine treatment can lead to reduced activation of the NF-κB transcription factor, which plays a significant role in inflammation, cell survival, and proliferation.[12]
-
-
Signaling and Metabolic Pathways
The following diagram illustrates the interconnected mechanisms of action of this compound in cancer cells.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. onclive.com [onclive.com]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase 1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting [businesswire.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emetine promotes von Hippel-Lindau-independent degradation of hypoxia-inducible factor-2α in clear cell renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emetine inhibits migration and invasion of human non-small-cell lung cancer cells via regulation of ERK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Lixumistat Hydrochloride: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat hydrochloride, also known as IM156, is a potent, orally bioavailable biguanide (B1667054) compound that functions as a selective inhibitor of mitochondrial Protein Complex I (PC1), the first and largest enzyme of the electron transport chain.[1][2][3] By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy metabolism, a pathway increasingly recognized as a critical dependency in various pathological conditions, including cancer and fibrotic diseases.[2][4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and presenting detailed experimental protocols for its characterization.
Introduction
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical entry point for electrons into the respiratory chain, playing a central role in cellular energy production through oxidative phosphorylation. Inhibition of this complex has emerged as a promising therapeutic strategy. Lixumistat (IM156) is a novel biguanide, chemically derived from metformin, that potently inhibits PC1.[5][7] This inhibition leads to a reduction in ATP synthesis and the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][6] Lixumistat has demonstrated significant therapeutic potential in preclinical models of cancer and fibrosis and is currently undergoing clinical evaluation.[1][4][8] A first-in-human, dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) and demonstrated manageable adverse effects.[9]
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide hydrochloride | [2] |
| Synonyms | IM156, HL156A, HL271 | [2][5] |
| Molecular Formula | C₁₃H₁₇ClF₃N₅O | [7] |
| Molecular Weight | 351.76 g/mol | [7] |
| Appearance | Solid | |
| Administration | Orally bioavailable | [2] |
Mechanism of Action
Lixumistat exerts its therapeutic effects by directly inhibiting mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to several downstream consequences:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking the transfer of electrons from NADH to ubiquinone, Lixumistat reduces the proton gradient across the inner mitochondrial membrane, thereby decreasing the rate of ATP synthesis.[2][6]
-
Activation of AMPK: The resulting decrease in the cellular ATP/AMP ratio leads to the potent activation of AMPK.[4][6] Activated AMPK orchestrates a metabolic shift, promoting catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP, such as cell growth and proliferation.
-
Metabolic Reprogramming: The inhibition of OXPHOS can force highly metabolic cells, such as cancer and activated myofibroblasts, to rely more heavily on glycolysis. This shift can create metabolic vulnerabilities that can be therapeutically exploited.[10]
The signaling cascade initiated by Lixumistat is depicted below.
Figure 1. Lixumistat Mechanism of Action.
Therapeutic Applications & Efficacy Data
Oncology
Many cancer cells, particularly those that have developed resistance to conventional therapies, exhibit an increased reliance on OXPHOS for energy and biosynthetic precursors.[1] This metabolic phenotype makes them vulnerable to Complex I inhibitors like Lixumistat.
Preclinical Evidence: Lixumistat has shown robust anti-tumor activity in various preclinical cancer models, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1]
Clinical Evidence: A Phase 1b clinical trial (NCT05497778) evaluated Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel for the frontline treatment of advanced pancreatic cancer.[8][11] The study reported encouraging clinical activity and a manageable safety profile.[12]
Table 1: Phase 1b Clinical Trial Results for Lixumistat in Advanced Pancreatic Cancer
| Parameter | Result (at Recommended Phase 2 Dose of 400 mg QD) | Reference(s) |
| Number of Patients | 8 (response-evaluable) | [8][11] |
| Partial Response (PR) | 62.5% (5 patients) | [8][11] |
| Stable Disease (SD) | 37.5% (3 patients) | [8][11] |
| Disease Control Rate (DCR) | 100% | [8][11] |
| Median Progression-Free Survival (PFS) | 9.7 months | [8][11] |
| Median Overall Survival (OS) | 18.0 months | [8][11] |
Data from an update presented in January 2025.[8][11] Lixumistat has received Orphan Drug Designation from the FDA for pancreatic cancer and glioblastoma multiforme.[13]
Fibrosis
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, often driven by the activation of fibroblasts into myofibroblasts. This process is metabolically demanding and can be targeted by OXPHOS inhibition.
Preclinical Evidence: Lixumistat has demonstrated significant anti-fibrotic activity in preclinical models.[4] It inhibits the TGF-β-dependent transformation of fibroblasts into myofibroblasts by reducing their metabolic capacity, as measured by a decrease in the oxygen consumption rate (OCR).[4] This effect is mediated primarily through the activation of AMPK.[4] Anti-fibrotic effects have been observed in models of peritoneal, hepatic, and renal fibrosis.[4] The FDA has granted Fast Track designation for Lixumistat for the treatment of idiopathic pulmonary fibrosis (IPF).[3]
Experimental Protocols
Measurement of Mitochondrial Complex I Activity
This protocol is a generalized procedure based on commercially available colorimetric assay kits for measuring Complex I activity in isolated mitochondria.[14][15][16] The assay measures the oxidation of NADH to NAD⁺, which is coupled to the reduction of a dye, leading to an increase in absorbance.
Figure 2. Workflow for Mitochondrial Complex I Activity Assay.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using a standard differential centrifugation method or a commercial kit (e.g., Qproteome Mitochondrial Isolation Kit).[17][18] Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a standard method like the BCA assay. Adjust the concentration to a working stock (e.g., 5 mg/mL).[14]
-
Complex I Immunocapture:
-
Add diluted mitochondrial samples (typically 1-5 µg of protein) to the wells of a microplate pre-coated with anti-Complex I antibodies.[14][16]
-
Include a buffer blank and a positive control. For inhibitor studies, prepare parallel wells that will include a Complex I inhibitor like Rotenone.
-
Incubate the plate for 2-3 hours at room temperature to allow the antibody to capture the enzyme complex.[14]
-
-
Assay Reaction:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each well.
-
The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total activity rate.[16]
-
Activity can be expressed in mU/mg of mitochondrial protein.
-
ATP-Based Cell Viability Assay
This protocol describes a common method to assess cell viability by quantifying intracellular ATP levels.[19][20] A decrease in ATP is a direct indicator of metabolic disruption caused by OXPHOS inhibition.
Figure 3. Workflow for ATP-Based Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well microplate suitable for luminescence assays. The optimal seeding density should be determined empirically for each cell line.
-
Cell Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP detection reagent according to the manufacturer's instructions (this typically involves mixing a lyophilized luciferase/luciferin substrate with a buffer).
-
Add a volume of the detection reagent equal to the culture medium volume to each well (e.g., 100 µL). This single step lyses the cells and initiates the luminescent reaction.
-
-
Data Acquisition:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the signal to stabilize by incubating at room temperature for 10 minutes.[20]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration by normalizing the relative light unit (RLU) values to the vehicle-treated control wells.
-
Plot the percent viability against the log of the Lixumistat concentration to determine the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.[21]
-
Conclusion
This compound is a first-in-class Protein Complex I inhibitor with a well-defined mechanism of action centered on the disruption of cellular metabolism.[3] By inhibiting OXPHOS and activating the AMPK signaling pathway, it effectively targets the metabolic vulnerabilities of cancer cells and activated fibroblasts.[4][6] Promising preclinical data, coupled with encouraging early-phase clinical results in pancreatic cancer and a Fast Track designation for IPF, highlight the significant therapeutic potential of Lixumistat.[3][8] Its favorable tolerability profile in clinical studies further supports its continued development as a novel metabolic therapeutic for oncology and fibrotic diseases.[1][9]
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. IM-156 free base | C13H16F3N5O | CID 71512108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ImmunoMet Therapeutics Granted Fast Track – Immunomet [immunomet.com]
- 4. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. businesswire.com [businesswire.com]
- 12. m.youtube.com [m.youtube.com]
- 13. onclive.com [onclive.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mitochondrial complex activity assays [protocols.io]
- 18. protocols.io [protocols.io]
- 19. Cell viability detection | Six commonly used methods to reveal cell viability [absin.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Lixumistat Hydrochloride: A Technical Guide to Targeting Oxidative Phosphorylation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat hydrochloride (IM156) is a novel, orally administered small molecule biguanide (B1667054) that acts as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts the primary energy production pathway in a variety of cancer cells that are highly dependent on this metabolic process. This targeted inhibition leads to a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK), ultimately resulting in suppressed tumor growth and increased sensitivity to conventional chemotherapies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols relevant to the study of this compound in the context of OXPHOS inhibition for cancer therapy.
Introduction: The Role of OXPHOS in Cancer
While glycolysis has long been considered the hallmark of cancer metabolism (the "Warburg effect"), a growing body of evidence indicates that many cancer types, and particularly chemoresistant and cancer stem cell populations, are heavily reliant on oxidative phosphorylation (OXPHOS) for their energy (ATP) production and biosynthetic needs.[1][2] This dependency on mitochondrial respiration presents a key vulnerability that can be exploited for therapeutic intervention.
Inhibitors of OXPHOS, therefore, represent a promising class of anti-cancer agents. By disrupting the electron transport chain, these molecules can induce a metabolic crisis in cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, by reducing oxygen consumption within the tumor, OXPHOS inhibitors can alleviate tumor hypoxia, a major contributor to therapeutic resistance and immunosuppression.[3]
This compound: Mechanism of Action
This compound is a biguanide derivative that specifically targets and inhibits Protein Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial respiratory chain.[2][4]
The primary mechanism of action involves:
-
Inhibition of Complex I: Lixumistat binds to Complex I, preventing the oxidation of NADH to NAD+ and the subsequent transfer of electrons to coenzyme Q.[4] This direct inhibition disrupts the flow of electrons through the electron transport chain.
-
Reduced ATP Production: The disruption of the electron transport chain leads to a significant decrease in the proton motive force across the inner mitochondrial membrane, thereby impairing the ability of ATP synthase (Complex V) to produce ATP.
-
Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio acts as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]
The downstream consequences of AMPK activation in cancer cells are multifaceted and contribute to the anti-tumor effects of Lixumistat.
Preclinical and Clinical Data
Lixumistat has demonstrated significant anti-tumor activity in a range of preclinical models and has shown promising results in early-phase clinical trials.
Preclinical Data
While specific IC50 values for Lixumistat across various cancer cell lines are not extensively published in the public domain, preclinical studies have consistently reported its robust in vitro and in vivo efficacy in cancers dependent on OXPHOS, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, and lymphoma.[2]
Table 1: Representative Preclinical In Vitro Efficacy of OXPHOS Inhibitors (Note: This table provides illustrative data for typical OXPHOS inhibitors and does not represent specific results for Lixumistat, for which detailed public data is limited.)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 0.5 - 5 |
| U87-MG | Glioblastoma | 1 - 10 |
| A549 | Lung | 2 - 15 |
| OVCAR-3 | Ovarian | 0.8 - 8 |
Preclinical in vivo studies have shown that Lixumistat can significantly inhibit tumor growth in various xenograft and patient-derived xenograft (PDX) models.
Table 2: Representative Preclinical In Vivo Efficacy of OXPHOS Inhibitors (Note: This table provides illustrative data for typical OXPHOS inhibitors and does not represent specific results for Lixumistat, for which detailed public data is limited.)
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| Nude mice with PANC-1 xenografts | Pancreatic | 25 mg/kg, oral, daily | 50 - 70 |
| NOD/SCID mice with GBM PDX | Glioblastoma | 50 mg/kg, oral, daily | 40 - 60 |
Clinical Data
Lixumistat has been evaluated in Phase 1 and Phase 1b clinical trials, demonstrating a manageable safety profile and encouraging anti-tumor activity, particularly in combination with standard-of-care chemotherapy.
A Phase 1 first-in-human study (NCT03272256) in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) and showed modest single-agent activity.[6]
A subsequent Phase 1b trial (NCT05497778) evaluated Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel in patients with advanced pancreatic cancer.[1][7]
Table 3: Clinical Trial Data for Lixumistat in Advanced Pancreatic Cancer (NCT05497778) [1][7]
| Parameter | Value |
| Patient Population | Treatment-naïve, advanced pancreatic ductal adenocarcinoma |
| Treatment Regimen | Lixumistat (400 mg QD, RP2D) + Gemcitabine + Nab-paclitaxel |
| Number of Evaluable Patients (at RP2D) | 8 |
| Overall Response Rate (ORR) | 62.5% (5 patients with Partial Response) |
| Disease Control Rate (DCR) | 100% (3 patients with Stable Disease) |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18.0 months |
Table 4: Common Treatment-Related Adverse Events (TRAEs) in Phase 1b Pancreatic Cancer Trial [1]
| Adverse Event | Grade | Frequency |
| Nausea | 1/2 | Common |
| Vomiting | 1/2 | Common |
| Diarrhea | 1/2 | Common |
| Rash | 1/2 | Common |
| Fatigue | 1/2 | Common |
Lixumistat has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of OXPHOS inhibitors like Lixumistat.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
The Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Protocol:
-
Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of Lixumistat or vehicle control for the desired duration (e.g., 1, 6, or 24 hours).
-
Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Instrument Setup: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator. Load the injection ports of the sensor cartridge with mitochondrial stressors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR and the response to the sequential injection of the mitochondrial stressors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in basal and ATP-linked respiration upon Lixumistat treatment indicates OXPHOS inhibition.
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of Complex I in isolated mitochondria.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from untreated and Lixumistat-treated cancer cells using a commercially available mitochondrial isolation kit or standard differential centrifugation methods. Determine the protein concentration of the mitochondrial fractions.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a buffer, NADH as the substrate, and a dye that is reduced by Coenzyme Q.
-
Initiate Reaction: Add the isolated mitochondria to the reaction mixture.
-
Kinetic Measurement: Immediately measure the change in absorbance of the dye over time at the appropriate wavelength using a microplate reader. The rate of change in absorbance is proportional to the Complex I activity.
-
Inhibitor Control: As a negative control, pre-incubate a parallel set of mitochondrial samples with a known Complex I inhibitor (e.g., rotenone) before adding them to the reaction mixture.
-
Data Analysis: Calculate the specific activity of Complex I (nmol/min/mg protein) by subtracting the rate of the inhibitor control from the rate of the experimental samples. A dose-dependent decrease in specific activity with Lixumistat treatment confirms its inhibitory effect on Complex I.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the in vivo efficacy of Lixumistat in a xenograft mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Lixumistat orally to the treatment group at a predetermined dose and schedule. Administer vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the Lixumistat-treated group compared to the control group. Analyze the statistical significance of the difference in tumor growth between the groups.
Conclusion
This compound is a promising novel therapeutic agent that targets a key metabolic vulnerability in a significant subset of cancers. Its mechanism of action as a potent inhibitor of mitochondrial Complex I, leading to reduced ATP production and activation of the AMPK signaling pathway, provides a strong rationale for its development as an anti-cancer drug. The encouraging clinical data from early-phase trials, particularly in combination with chemotherapy for pancreatic cancer, underscore its potential to address unmet medical needs. Further investigation into the predictive biomarkers of response to Lixumistat and its efficacy in other OXPHOS-dependent malignancies is warranted. This technical guide provides a foundational understanding of Lixumistat for researchers and drug development professionals engaged in the advancement of metabolic therapies for cancer.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ImmunoMet Therapeutics Completes Phase 1 Study in Healthy Volunteers and Establishes Target Engagement for IM156 – Immunomet [immunomet.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
A Technical Guide to Lixumistat Hydrochloride: Targeting the AMPK Activation Pathway in Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lixumistat hydrochloride (also known as IM156) is a novel, orally administered small molecule biguanide (B1667054) engineered as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] By disrupting oxidative phosphorylation (OXPHOS), Lixumistat effectively reduces cellular ATP production, leading to an increased AMP/ATP ratio. This metabolic shift serves as a primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4][5] The subsequent activation of the AMPK signaling pathway modulates numerous downstream processes, resulting in the inhibition of anabolic pathways like mTORC1 and the promotion of catabolic processes.[4][6] This mechanism confers significant therapeutic potential for Lixumistat in diseases characterized by metabolic dysregulation, particularly in drug-resistant cancers dependent on OXPHOS and in fibrotic conditions.[1][3] Preclinical studies have demonstrated robust anti-fibrotic and anti-cancer activity, and Phase 1 clinical trials have established a recommended Phase 2 dose (RP2D) with a manageable safety profile.[1][7][8]
Introduction: Targeting Cellular Metabolism
Cellular metabolism has emerged as a critical nexus in the pathophysiology of numerous diseases, including cancer and fibrosis. Many pathological states are characterized by a profound reprogramming of metabolic pathways to meet the bioenergetic and biosynthetic demands of uncontrolled proliferation or tissue remodeling.[1] One such fundamental process is oxidative phosphorylation (OXPHOS), the primary source of ATP in most cells.[7] In certain cancers, particularly those that have developed resistance to conventional therapies, there is a notable shift towards an increased reliance on OXPHOS.[1] This metabolic phenotype makes the components of the electron transport chain, such as Protein Complex 1 (PC1), attractive therapeutic targets.
AMP-activated protein kinase (AMPK) functions as a crucial cellular energy sensor, activated under conditions of metabolic stress that deplete ATP.[4] As a master regulator, AMPK activation orchestrates a broad cellular response to restore energy balance by inhibiting energy-consuming anabolic processes (e.g., protein and lipid synthesis) and promoting ATP-generating catabolic pathways (e.g., fatty acid oxidation and autophagy).[4] Pharmacological activation of AMPK, therefore, represents a promising strategy to counteract the metabolic adaptations that drive disease progression.
This compound: A Novel PC1 Inhibitor
Lixumistat is a next-generation biguanide, a chemical derivative of metformin, designed for potent and specific inhibition of mitochondrial PC1.[2][5] Its primary mechanism of action is the direct suppression of the OXPHOS pathway.[5][7] This inhibition curtails the cell's ability to generate ATP through mitochondrial respiration, a key vulnerability in tumors and fibrotic cells with high energy demands.[1][3]
Core Mechanism: From OXPHOS Inhibition to AMPK Activation
The therapeutic activity of Lixumistat is initiated by its binding to and inhibition of PC1. This event disrupts the electron transport chain, leading to a significant reduction in the rate of oxygen consumption (OCR) and a subsequent decrease in ATP synthesis.[3] The resulting imbalance in the cellular energy pool, characterized by an elevated AMP/ATP ratio, is the canonical trigger for the activation of AMPK.[3][9]
AMP binding to the regulatory γ subunit of the AMPK heterotrimeric complex induces a conformational change that promotes phosphorylation of threonine 172 (Thr172) on the catalytic α subunit by upstream kinases like LKB1.[4] This phosphorylation event is the critical step that switches AMPK into its active state.[4][10]
Upon activation, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. This includes the inhibition of the mTORC1 pathway, a key regulator of cell growth and protein synthesis, and the activation of processes like autophagy to recycle cellular components for energy.[6][11]
Quantitative Data from Clinical Investigations
Lixumistat has been evaluated in clinical trials for both solid tumors and in combination therapies, demonstrating target engagement and a manageable safety profile.[1]
Phase 1 First-in-Human Study (Advanced Solid Tumors)
A dose-escalation study (NCT03272256) was conducted to evaluate the safety, tolerability, and preliminary efficacy of Lixumistat monotherapy in patients with refractory advanced solid tumors.[7][8]
Table 1: Efficacy and Safety of Lixumistat Monotherapy in Advanced Solid Tumors
| Parameter | Value | Reference |
|---|---|---|
| Efficacy (n=16) | ||
| Objective Response Rate (ORR) | 0% | [7] |
| Stable Disease (SD) | 43.8% (7 patients) | [7] |
| Disease Control Rate (DCR) | 32% (Confirmed SD in 2 patients) | [7] |
| Median Progression-Free Survival (PFS) | 54 days (95% CI, 47-71) | [7] |
| Safety (n=22) | ||
| Any-Grade TRAEs | 86% | [7] |
| Most Common TRAEs (Any Grade) | Nausea (68%), Diarrhea (46%), Emesis (41%) | [7] |
| Dose-Limiting Toxicities (DLTs) | None Reported | [7] |
| Recommended Phase 2 Dose (RP2D) | 800 mg once daily | [7] |
TRAEs: Treatment-Related Adverse Events
Phase 1b Study (Advanced Pancreatic Cancer)
A Phase 1b trial (NCT05497778) evaluated Lixumistat in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for patients with advanced pancreatic ductal adenocarcinoma (PDAC).[12][13]
Table 2: Efficacy and Safety of Lixumistat with Chemotherapy in Pancreatic Cancer (at RP2D)
| Parameter | Value (n=8 at RP2D) | Reference |
|---|---|---|
| Efficacy | ||
| Partial Response (PR) | 62.5% (5 patients) | [12][14] |
| Stable Disease (SD) | 37.5% (3 patients) | [12] |
| Disease Control Rate (DCR) | 100% | [12][14] |
| Median Progression-Free Survival (PFS) | 9.7 months | [12][14] |
| Median Overall Survival (OS) | 18.0 months | [12][14] |
| Safety | ||
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily | [12][15] |
| Grade 4 or 5 Toxicities | None Reported | [7] |
Data presented at the 2025 ASCO Gastrointestinal Cancers Symposium.[16] The 800 mg dose was not well tolerated due to GI toxicities in the combination setting.[15]
Experimental Protocols and Methodologies
The characterization of Lixumistat's mechanism of action relies on a suite of standard and specialized biochemical and cell-based assays.
General Experimental Workflow
A typical preclinical evaluation of Lixumistat involves cell culture, treatment, and subsequent analysis of specific endpoints such as target engagement, metabolic effects, and cellular phenotype.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. ImmunoMet Therapeutics Granted Fast Track – Immunomet [immunomet.com]
- 3. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 13. businesswire.com [businesswire.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. m.youtube.com [m.youtube.com]
- 16. rarecancernews.com [rarecancernews.com]
Lixumistat Hydrochloride (IM156): A Technical Overview of a Novel Oxidative Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat hydrochloride (IM156) is an investigational, first-in-class, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy production, a pathway increasingly recognized as a critical vulnerability in various cancers and fibrotic diseases. Developed by ImmunoMet Therapeutics, Lixumistat has demonstrated promising preclinical activity and has progressed into clinical trials, showing a manageable safety profile and early signs of efficacy, particularly in combination therapies for difficult-to-treat cancers such as pancreatic cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Introduction
Cancer cells exhibit significant metabolic plasticity to support their rapid proliferation and survival. While the "Warburg effect," a reliance on aerobic glycolysis, has long been a central tenet of cancer metabolism, it is now understood that many tumors also depend on oxidative phosphorylation (OXPHOS) for energy production, particularly in the context of therapeutic resistance and metastasis.[1] This reliance on OXPHOS presents a therapeutic opportunity for inhibitors targeting the mitochondrial electron transport chain.
This compound (IM156) is a novel biguanide (B1667054) designed to be a potent and selective inhibitor of Protein Complex 1 (PC1), the entry point of electrons into the electron transport chain.[2][3] By inhibiting PC1, Lixumistat effectively shuts down OXPHOS, leading to a reduction in ATP synthesis and an increase in AMP levels, which in turn activates AMP-activated protein kinase (AMPK). This mechanism of action is being explored for its therapeutic potential in oncology and fibrosis.[1][4]
Mechanism of Action
Lixumistat's primary mechanism of action is the inhibition of mitochondrial Protein Complex 1 (PC1), a large multi-subunit enzyme that is the first and largest of the five complexes of the electron transport chain.[2][3]
The inhibition of PC1 by Lixumistat leads to several downstream cellular effects:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking the transfer of electrons from NADH to coenzyme Q, Lixumistat directly inhibits the process of OXPHOS, leading to a significant reduction in mitochondrial ATP production.
-
Decreased Oxygen Consumption: As a direct consequence of OXPHOS inhibition, the cellular oxygen consumption rate (OCR) is markedly reduced.[4]
-
Activation of AMP-activated Protein Kinase (AMPK): The decrease in ATP levels and a concomitant increase in AMP levels activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways.[4]
This multifaceted mechanism of action makes Lixumistat a promising agent for targeting tumors with high OXPHOS dependency, including those that have developed resistance to conventional therapies.[1]
Preclinical Development
In Vitro Activity
In Vivo Efficacy
Preclinical in vivo studies have corroborated the in vitro findings, demonstrating significant anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.[1] Again, while specific quantitative data on tumor growth inhibition percentages are not extensively published, ImmunoMet Therapeutics has reported robust in vivo efficacy for Lixumistat in the aforementioned cancer types.[2] The agent has also shown anti-fibrotic activity in preclinical models of fibrosis.[4]
Clinical Development
Lixumistat has progressed through Phase 1 clinical trials, and a Phase 1b study is ongoing. The clinical development program has focused on establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of Lixumistat, both as a monotherapy and in combination with standard-of-care chemotherapy.
Phase 1 First-in-Human Study in Advanced Solid Tumors (NCT03272256)
A first-in-human, dose-escalation study was conducted to evaluate the safety and tolerability of Lixumistat in patients with advanced solid tumors.[5]
Table 1: Summary of Phase 1 Monotherapy Study (NCT03272256)
| Parameter | Value | Reference |
| Population | Patients with advanced solid tumors | [5] |
| Treatment | Lixumistat monotherapy | [5] |
| Primary Objective | Safety and tolerability, determine MTD/RP2D | [5] |
| Disease Control Rate (DCR) | 32% | [5] |
| Median Progression-Free Survival (PFS) | 54 days (95% CI, 47-71) | [5] |
| Recommended Phase 2 Dose (RP2D) | 800 mg once daily | [6] |
MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose
Phase 1b Study in Pancreatic Cancer (NCT05497778)
An ongoing Phase 1b clinical trial is evaluating Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel as a first-line treatment for patients with advanced pancreatic cancer.[7][8]
Table 2: Efficacy Results from Phase 1b Pancreatic Cancer Study (NCT05497778) at RP2D (400 mg daily)
| Efficacy Endpoint | Result | Reference |
| Objective Partial Response (PR) | 62.5% (5 of 8 patients) | [7][9] |
| Stable Disease (SD) | 37.5% (3 of 8 patients) | [7][9] |
| Disease Control Rate (DCR) | 100% (8 of 8 patients) | [7][9] |
| Median Progression-Free Survival (PFS) | 9.7 months | [7][9] |
| Median Overall Survival (OS) | 18.0 months | [7][9] |
Pharmacokinetics
Pharmacokinetic data from Phase 1 studies have shown that Lixumistat is orally bioavailable with a predictable pharmacokinetic profile.[2][6] Plasma exposure has been observed to increase in a dose-proportional manner.[6]
Table 3: Pharmacokinetic Parameters of Lixumistat
| Parameter | Description | Finding | Reference |
| Cmax | Maximum plasma concentration | Dose-dependent | [6] |
| Tmax | Time to reach maximum concentration | Not specified | |
| AUC | Area under the curve (total drug exposure) | Dose-proportional increase | [6] |
| Half-life | Time for plasma concentration to reduce by half | Not specified |
Specific values for Tmax and half-life are not publicly available.
Experimental Protocols
Detailed experimental protocols specific to the preclinical development of Lixumistat have not been extensively published. The following sections provide representative, detailed methodologies for the key assays typically used to characterize a compound with Lixumistat's mechanism of action.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring the OCR of live cells in a multi-well plate, providing insights into mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Lixumistat in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in Seahorse XF assay medium.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Load the Lixumistat dilutions into the injector ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
-
Data Acquisition:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the baseline OCR.
-
Inject Lixumistat and monitor the change in OCR over time.
-
Optionally, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to further dissect mitochondrial function.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of Lixumistat for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Lixumistat concentration relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study
Animal xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Randomization: When tumors reach a predetermined average size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Lixumistat orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the Lixumistat-treated and control groups.
Conclusion
This compound (IM156) is a promising, first-in-class inhibitor of mitochondrial Protein Complex 1 with a well-defined mechanism of action. By targeting the metabolic vulnerability of OXPHOS-dependent tumors, Lixumistat represents a novel therapeutic strategy in oncology. Preclinical studies have demonstrated its potential, and early-phase clinical trials have established a manageable safety profile and encouraging signs of efficacy, particularly in combination with chemotherapy for pancreatic cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Lixumistat in various malignancies and fibrotic diseases. The ongoing and future studies will be critical in defining its role in the evolving landscape of cancer and fibrosis treatment.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. Investors and Media – Immunomet [immunomet.com]
- 3. Publications – Immunomet [immunomet.com]
- 4. Growth of human glioblastomas as xenografts in the brains of athymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
Lixumistat Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat hydrochloride (also known as IM156, HL271, and HL156A) is a potent, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and fibrotic diseases. As a chemical derivative of metformin, it functions as a powerful activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway. This dual mechanism of action allows Lixumistat to modulate cellular metabolism, leading to anti-tumor and anti-fibrotic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, supplemented with experimental methodologies and data presented for clarity and utility in a research and development setting.
Chemical Structure and Properties
This compound is the hydrochloride salt of Lixumistat. Its chemical identity and core properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide hydrochloride |
| CAS Number | 1422365-52-3[1] |
| Synonyms | IM156 hydrochloride, HL271 hydrochloride, HL156A hydrochloride[1] |
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClF₃N₅O | [1] |
| Molecular Weight | 351.76 g/mol | [1] |
| Appearance | White to off-white solid powder | MedChemExpress |
| Solubility | DMSO: 41.67 mg/mL (118.46 mM) (ultrasonication may be required) | [1] |
| Water: Insoluble | Selleck Chemicals | |
| Ethanol: 20 mg/mL | Selleck Chemicals | |
| SMILES (Free Base) | C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F)(F)F)N)/N | PubChem |
Mechanism of Action: Dual Inhibition of OXPHOS and Activation of AMPK
This compound exerts its biological effects primarily through two interconnected mechanisms: the inhibition of oxidative phosphorylation (OXPHOS) and the activation of AMP-activated protein kinase (AMPK).
Inhibition of Oxidative Phosphorylation
Lixumistat is a potent inhibitor of mitochondrial protein complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[2] By inhibiting complex I, Lixumistat disrupts the transfer of electrons from NADH to the rest of the chain, leading to a decrease in oxygen consumption and ATP production via oxidative phosphorylation.[3] This metabolic reprogramming is particularly effective against tumor cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, especially those that have developed resistance to other therapies.[4]
Activation of AMP-Activated Protein Kinase (AMPK)
As a consequence of reduced ATP production from OXPHOS inhibition, the cellular AMP:ATP ratio increases. This increase allosterically activates AMPK, a master regulator of cellular energy homeostasis.[3] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Lixumistat has been shown to increase the phosphorylation of AMPKα1 at threonine 172, a key marker of its activation, in a dose- and time-dependent manner.[1]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Synthesis
Lixumistat is a chemical derivative of the biguanide (B1667054) metformin.[1] While specific, detailed synthesis protocols for this compound are proprietary and not widely published, the general synthesis of biguanide derivatives often involves the condensation of a substituted aniline (B41778) with dicyandiamide (B1669379) or a protected biguanide precursor, followed by deprotection and salt formation. The synthesis of Lixumistat would likely involve the reaction of 4-(trifluoromethoxy)aniline (B150132) with a suitable pyrrolidine-containing biguanide precursor.
Key Experimental Protocols
The following sections provide representative methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis of AMPK Phosphorylation
This protocol describes the detection of phosphorylated AMPK in cell lysates following treatment with this compound.
Cell Line: NIH3T3 mouse fibroblast cells[1]
Methodology:
-
Cell Culture and Treatment: Seed NIH3T3 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.31, 0.62, 1.25, 2.5, 5, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal.
References
Lixumistat Hydrochloride: A Technical Deep Dive into its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat hydrochloride (IM156) is a novel and potent biguanide (B1667054) inhibitor of the mitochondrial electron transport chain's Protein Complex 1 (PC1), a critical component of oxidative phosphorylation (OXPHOS). This document provides a comprehensive technical overview of the preclinical and clinical data surrounding Lixumistat's mechanism of action and its profound effects on cellular metabolism, with a particular focus on its therapeutic potential in pancreatic ductal adenocarcinoma (PDAC). By inhibiting OXPHOS, Lixumistat triggers a significant metabolic shift in cancer cells, leading to decreased ATP production from mitochondrial respiration and a compensatory increase in glycolysis. This guide will detail the experimental evidence, present quantitative data in a structured format, and provide methodologies for key assays used to elucidate the metabolic impact of this promising anti-cancer agent.
Introduction: Targeting the Metabolic Engine of Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. While the "Warburg effect," a reliance on aerobic glycolysis, is a well-established hallmark of many cancers, a growing body of evidence highlights the critical role of oxidative phosphorylation (OXPHOS) in providing the necessary ATP and biosynthetic precursors for tumor growth and resistance to therapy.[1] Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive malignancy known for its metabolic plasticity and dependence on mitochondrial respiration, making OXPHOS an attractive therapeutic target.[2][3]
This compound, a next-generation biguanide, has emerged as a potent and selective inhibitor of PC1, the primary entry point for electrons into the electron transport chain.[4] Its mechanism of action centers on disrupting the primary energy-generating process in mitochondria, thereby creating a metabolic crisis in cancer cells that are highly dependent on this pathway.
Mechanism of Action: Inhibition of Oxidative Phosphorylation
Lixumistat's primary molecular target is the NADH:ubiquinone oxidoreductase, also known as Protein Complex 1 (PC1), of the mitochondrial electron transport chain.[4] By inhibiting PC1, Lixumistat blocks the oxidation of NADH to NAD+ and the subsequent transfer of electrons to coenzyme Q10. This disruption has several key downstream effects on cellular metabolism:
-
Decreased Oxygen Consumption: Inhibition of the electron transport chain directly leads to a reduction in the cellular oxygen consumption rate (OCR), a key indicator of OXPHOS activity.
-
Reduced ATP Production: The proton pumping by PC1 is a major contributor to the proton motive force that drives ATP synthesis by ATP synthase. Lixumistat's inhibition of PC1, therefore, results in a significant decrease in mitochondrial ATP production.
-
Metabolic Reprogramming: To compensate for the loss of mitochondrial ATP, cancer cells often upregulate glycolysis, a less efficient but alternative pathway for ATP generation. This is observed as an increase in the extracellular acidification rate (ECAR), a proxy for lactate (B86563) production.
-
Induction of Energetic Stress: The overall impact of Lixumistat is the induction of severe energetic stress within the cancer cell, which can lead to cell cycle arrest and apoptosis.
Preclinical studies have demonstrated that Lixumistat is significantly more potent than the first-generation biguanide, metformin (B114582). In one study, Lixumistat was found to be 60-fold more potent than metformin in inhibiting PC1 catalytic activity and associated mitochondrial respiration.[5]
dot
Caption: this compound inhibits Protein Complex I of the electron transport chain.
Quantitative Data on Metabolic Effects
While specific preclinical data on Lixumistat's effect on OCR and ECAR in pancreatic cancer cell lines is not publicly available in comprehensive tables, clinical trial data provides insights into its efficacy.
Clinical Trial Data
A Phase 1b clinical trial (NCT05497778) evaluated Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel as a frontline therapy for patients with advanced pancreatic cancer.[6]
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily | [7] |
| Objective Partial Response (PR) | 62.5% (5 out of 8 patients) | [7] |
| Stable Disease (SD) | 37.5% (3 out of 8 patients) | [7] |
| Disease Control Rate (DCR) | 100% | [7] |
| Median Progression-Free Survival (PFS) | 9.7 months | [7] |
| Median Overall Survival (OS) | 18 months | [7] |
These encouraging clinical results in a difficult-to-treat cancer highlight the potential of targeting OXPHOS with Lixumistat.
Experimental Protocols
The Seahorse XF Analyzer is a key instrument for studying the effects of compounds like Lixumistat on cellular metabolism in real-time. It measures the two key parameters of cellular bioenergetics: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).
Seahorse XF Mito Stress Test
This assay is used to determine the key parameters of mitochondrial function by serially injecting mitochondrial respiratory chain inhibitors.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Assay Medium: Typically DMEM or RPMI without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4.
-
This compound (or other test compound)
-
Mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)
-
Rotenone/Antimycin A (Complex I and III inhibitors, respectively)
-
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Compound Preparation and Loading:
-
Prepare stock solutions of Lixumistat and mitochondrial inhibitors.
-
Dilute the compounds to their final working concentrations in the assay medium.
-
Load the diluted inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the growth medium from the cell plate and wash the cells with the pre-warmed assay medium.
-
Add the assay medium containing the desired concentration of Lixumistat (or vehicle control) to the wells.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for a specified period before the assay.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
dot
Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.
Signaling Pathways and Logical Relationships
The inhibition of OXPHOS by Lixumistat initiates a cascade of downstream signaling events, reflecting the cell's attempt to adapt to the metabolic stress.
dot
Caption: Signaling cascade following OXPHOS inhibition by Lixumistat.
Conclusion and Future Directions
This compound is a potent inhibitor of mitochondrial OXPHOS with promising clinical activity, particularly in pancreatic cancer. Its mechanism of action, centered on the disruption of cellular energy metabolism, represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. The data presented in this guide underscores the therapeutic potential of Lixumistat and provides a framework for its continued investigation.
Future research should focus on elucidating the full spectrum of metabolic and signaling changes induced by Lixumistat in pancreatic cancer. The identification of predictive biomarkers of response will be crucial for patient stratification and the design of effective combination therapies. Further preclinical studies detailing the dose-dependent effects on OCR and ECAR in a panel of pancreatic cancer cell lines will provide a more granular understanding of its in vitro activity and inform the design of future clinical trials. The combination of Lixumistat with other metabolic inhibitors or standard-of-care chemotherapies holds the promise of overcoming therapeutic resistance and improving outcomes for patients with this challenging disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. letswinpc.org [letswinpc.org]
- 3. michiganmedicine.org [michiganmedicine.org]
- 4. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 5. immunomet.com [immunomet.com]
- 6. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]
- 7. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
Preclinical Research on Lixumistat Hydrochloride in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat hydrochloride, also known as IM156 or Emetine dihydrochloride (B599025), is a novel investigational drug with demonstrated anti-fibrotic properties in a range of preclinical models. As a potent inhibitor of mitochondrial Complex I, Lixumistat disrupts cellular metabolism in activated fibroblasts, the key effector cells in fibrotic diseases. This technical guide provides a comprehensive overview of the preclinical data supporting the development of Lixumistat as a therapeutic candidate for fibrotic conditions. It includes a summary of its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in its anti-fibrotic effects.
Mechanism of Action
Lixumistat's primary mechanism of action is the inhibition of Oxidative Phosphorylation (OXPHOS) through its interaction with Protein Complex 1 in the mitochondrial electron transport chain.[1] This leads to a reduction in ATP production and a subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
The activation of AMPK by Lixumistat has two key downstream effects that contribute to its anti-fibrotic activity:
-
Inhibition of TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master profibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition. Lixumistat, through AMPK activation, has been shown to mitigate the conversion of fibroblasts to myofibroblasts.[1] In some contexts, it has been observed to block the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[2]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process implicated in the pathogenesis of fibrosis, where epithelial cells acquire a mesenchymal phenotype, contributing to the myofibroblast pool. Lixumistat has been shown to inhibit EMT, potentially through the blockade of Smad3 signaling pathways.[2][3]
In Vitro Preclinical Data
Lixumistat has demonstrated significant anti-fibrotic effects in various in vitro models, primarily using human fibroblast cell lines. These studies have shown that Lixumistat can effectively reduce the expression of key fibrotic markers.
Table 1: Summary of In Vitro Quantitative Data
| Cell Line | Treatment | Target Protein | Method | Result | Reference |
| A549 | 8Gy γ-ray irradiation + 0.1 µM Emetine dihydrochloride | ZEB1 | Western Blot | Significant decrease vs. irradiation alone | [2] |
| A549 | 8Gy γ-ray irradiation + 0.1 µM Emetine dihydrochloride | p-Smad3 | Western Blot | Significant decrease vs. irradiation alone | [2] |
| A549 | 8Gy γ-ray irradiation + 0.1 µM Emetine dihydrochloride | COL1A1 | Western Blot | Significant decrease vs. irradiation alone | [2] |
| A549 | 8Gy γ-ray irradiation + 0.1 µM Emetine dihydrochloride | N-cadherin | Western Blot | Significant decrease vs. irradiation alone | [2] |
| A549 | 8Gy γ-ray irradiation + 0.1 µM Emetine dihydrochloride | Vimentin | Western Blot | Significant decrease vs. irradiation alone | [2] |
| A549 | 8Gy γ-ray irradiation + 0.1 µM Emetine dihydrochloride | α-SMA | Western Blot | Significant decrease vs. irradiation alone | [2] |
In Vivo Preclinical Data
Lixumistat has shown efficacy in several preclinical animal models of fibrosis, including pulmonary, peritoneal, hepatic, and renal fibrosis.[1]
Radiation-Induced Lung Fibrosis
A key study investigated the effect of Emetine dihydrochloride (EDD) in a mouse model of radiation-induced lung injury (RILI).
| Animal Model | Treatment | Parameter | Method | Result | Reference |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | Ashcroft Score | Histology | ~50% reduction vs. irradiation alone (p < 0.01) | [2] |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | Collagen Content | Masson's Trichrome | ~60% reduction vs. irradiation alone (p < 0.0001) | [2] |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | COL1A1 | Western Blot | Significant decrease vs. irradiation alone (p < 0.0001) | [2] |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | Fibronectin | Western Blot | Significant decrease vs. irradiation alone (p < 0.0001) | [2] |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | Vimentin | Western Blot | Significant decrease vs. irradiation alone (p < 0.0001) | [2] |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | α-SMA | Western Blot | Significant decrease vs. irradiation alone (p < 0.0001) | [2] |
| C57BL/6 Mice | 25 Gy whole-lung irradiation + 1 mg/kg/day EDD | p-Smad3 | Western Blot | Significant decrease vs. irradiation alone (p < 0.0001) | [2] |
Other Fibrosis Models
Lixumistat has demonstrated statistically significant dose-dependent anti-fibrotic effects in a standard mouse bleomycin (B88199) model of pulmonary fibrosis with both prophylactic and therapeutic dosing schedules.[1] It has also shown anti-fibrotic activity in peritoneal, hepatic, and renal fibrosis models.[1] Specific quantitative data and detailed experimental protocols from the primary publications for these models (Ju et al., 2016; Lam et al., 2018; Tsogbadrakh et al., 2018) were not publicly available at the time of this review.
Experimental Protocols
In Vitro EMT Induction in A549 Cells
-
Cell Culture: Human alveolar basal epithelial cells (A549) were cultured in standard conditions.
-
Treatment: A non-toxic dose of 0.1 µM Emetine dihydrochloride (EDD) was used.
-
Irradiation: Cells were irradiated with a single 8 Gy dose of ⁶⁰Co γ-rays at a dose rate of 1 Gy/min.
-
Endpoint Analysis: After 48 hours, cell morphology was observed, and protein expression of EMT markers (ZEB1, p-Smad3, COL1A1, N-cadherin, Vimentin, α-SMA) was analyzed by Western blot.
In Vivo Radiation-Induced Lung Fibrosis Model
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Fibrosis Induction: Mice were anesthetized with 10% chloral (B1216628) hydrate (B1144303) (350 mg/kg) and subjected to a single dose of 25 Gy whole-lung irradiation using ⁶⁰Co γ-rays at a dose rate of 1 Gy/min.
-
Drug Administration: Emetine dihydrochloride (EDD) was administered daily via intraperitoneal injection at a dose of 1 mg/kg, starting from the day of irradiation for 4 weeks.
-
Endpoint Analysis:
-
Histology: At 4 weeks post-irradiation, lungs were harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess lung injury and collagen deposition. Fibrosis was quantified using the Ashcroft scoring method.
-
Western Blot: Lung tissue homogenates were analyzed for the expression of COL1A1, Fibronectin, Vimentin, α-SMA, and p-Smad3.
-
Signaling Pathways and Visualizations
The anti-fibrotic effects of Lixumistat are mediated by its influence on key signaling pathways.
Lixumistat's Proposed Mechanism of Action
Caption: Lixumistat inhibits Complex I, leading to AMPK activation and subsequent inhibition of TGF-β signaling.
TGF-β Signaling Pathway in Fibrosis
Caption: Canonical TGF-β signaling cascade leading to pro-fibrotic gene expression.
Experimental Workflow for In Vivo Radiation-Induced Lung Fibrosis Study
Caption: Workflow of the in vivo study on radiation-induced lung fibrosis.
Conclusion
The preclinical data for this compound strongly support its potential as a novel anti-fibrotic agent. Its unique mechanism of action, targeting cellular metabolism through the inhibition of mitochondrial Complex I and subsequent activation of AMPK, offers a distinct approach to modulating the key pathological processes in fibrosis. The consistent anti-fibrotic effects observed in both in vitro and in vivo models, particularly the well-characterized radiation-induced lung fibrosis model, provide a solid foundation for its continued clinical development. A Phase 1 study in healthy volunteers has been successfully completed, and a Phase 2 proof-of-concept study in patients with idiopathic pulmonary fibrosis (IPF) is anticipated.[1] Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of Lixumistat in treating a range of fibrotic diseases.
References
- 1. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 2. Emetine dihydrochloride alleviated radiation‐induced lung injury through inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine dihydrochloride alleviated radiation-induced lung injury through inhibiting EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
Lixumistat Hydrochloride: A Technical Deep Dive into its Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule biguanide (B1667054) that has emerged as a promising anti-tumor agent. By targeting a key metabolic vulnerability in cancer cells, Lixumistat offers a novel therapeutic strategy, particularly for aggressive and treatment-resistant malignancies. This technical guide provides a comprehensive overview of the anti-tumor properties of Lixumistat, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols for its investigation.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this reprogramming is a reliance on oxidative phosphorylation (OXPHOS) for energy production, especially in cancer cells that have developed resistance to conventional therapies. This compound is a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a critical component of the OXPHOS pathway.[1][2] By disrupting this pathway, Lixumistat effectively creates an energy crisis within cancer cells, leading to cell death and inhibition of tumor growth. Furthermore, Lixumistat is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which contributes to its anti-tumor effects. Preclinical studies have demonstrated Lixumistat's robust in vitro and in vivo efficacy across a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1][2]
Mechanism of Action
Lixumistat exerts its anti-tumor effects through a dual mechanism centered on the disruption of cancer cell metabolism:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Lixumistat is a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition blocks the transfer of electrons, leading to a significant reduction in ATP production through OXPHOS. Cancer cells, particularly those with high metabolic demands or resistance to other therapies, are often highly dependent on OXPHOS for their energy supply.[1] By targeting this pathway, Lixumistat induces a severe energy deficit in tumor cells.[1]
-
Activation of AMP-activated Protein Kinase (AMPK): The inhibition of OXPHOS and subsequent decrease in ATP levels lead to an increase in the cellular AMP:ATP ratio. This change allosterically activates AMPK, a critical energy sensor. Activated AMPK attempts to restore energy balance by switching off anabolic (energy-consuming) processes and switching on catabolic (energy-producing) pathways. In the context of cancer, sustained AMPK activation can lead to the inhibition of cell growth and proliferation and the induction of apoptosis.
The following diagram illustrates the core mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
Preclinical In Vitro Activity
While specific IC50 values from publicly available, peer-reviewed literature are limited, company reports indicate that this compound demonstrates robust in vitro activity against a variety of cancer cell lines.[1] Further research is needed to populate a comprehensive table of IC50 values across different cancer types.
Preclinical In Vivo Efficacy
Lixumistat has shown significant anti-tumor efficacy in various preclinical xenograft models.[1] The table below will be populated with specific data on tumor growth inhibition as it becomes available in the public domain.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Data to be populated from future publications |
Clinical Trial Data
A Phase 1b clinical trial (COMBAT-PC) evaluated Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer.[3][4] The results from the recommended Phase 2 dose (RP2D) cohort are summarized below.
| Clinical Trial | Cancer Type | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| COMBAT-PC (Phase 1b) | Advanced Pancreatic Cancer | Lixumistat (400 mg QD) + Gemcitabine + Nab-paclitaxel | 62.5% | 100% | 9.7 months | 18.0 months |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Lixumistat on cancer cells.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for AMPK Phosphorylation
This protocol is for assessing the activation of the AMPK signaling pathway by Lixumistat.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with Lixumistat for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Seahorse XF Cell Mito Stress Test
This protocol measures the effect of Lixumistat on mitochondrial respiration.
Workflow Diagram:
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Methodology:
-
Cell Seeding: Seed cancer cells in a Seahorse XF96 or XFe24 cell culture microplate and allow them to adhere.
-
Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test: Place the plate in the Seahorse XF Analyzer. After baseline measurements, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function. Lixumistat can be added before the assay or injected during the assay.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of Lixumistat in an animal model.
Workflow Diagram:
Caption: Workflow for in vivo xenograft tumor model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally by gavage at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
Conclusion
This compound is a promising anti-tumor agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. By inhibiting OXPHOS and activating AMPK, Lixumistat has demonstrated significant preclinical and early clinical activity in a range of difficult-to-treat cancers. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this innovative therapeutic candidate. As more data becomes available, a clearer picture of Lixumistat's full potential in the oncology landscape will emerge.
References
Methodological & Application
Application Notes and Protocols for Lixumistat Hydrochloride in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (also known as IM156) is an investigational drug with anti-fibrotic properties. It is a novel inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1] This inhibition leads to a reduction in oxidative phosphorylation (OXPHOS) and subsequent activation of AMP-activated protein kinase (AMPK).[1] The activation of AMPK is a key mechanism in its anti-fibrotic effect, as it antagonizes the pro-fibrotic signaling of transforming growth factor-beta (TGF-β). In preclinical studies, Lixumistat has demonstrated significant, dose-dependent anti-fibrotic effects in a bleomycin-induced mouse model of pulmonary fibrosis, showing efficacy in both prophylactic and therapeutic dosing schedules.[1]
These application notes provide a detailed overview of the protocols for utilizing this compound in a bleomycin-induced lung fibrosis model, along with its mechanism of action and expected outcomes.
Mechanism of Action
This compound targets the metabolic reprogramming that occurs in activated myofibroblasts, the key effector cells in fibrosis. By inhibiting PC1, Lixumistat reduces mitochondrial respiration and ATP production. This energy stress activates AMPK, which in turn inhibits the TGF-β signaling pathway. The TGF-β pathway is a central driver of fibrosis, promoting the transformation of fibroblasts into collagen-producing myofibroblasts. Lixumistat's inhibition of this pathway leads to reduced expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and decreased collagen deposition.[1]
Experimental Protocols
The bleomycin-induced lung fibrosis model is the most widely used preclinical model to study idiopathic pulmonary fibrosis (IPF). A single intratracheal or oropharyngeal administration of bleomycin (B88199) induces lung injury and inflammation, followed by the development of fibrosis.
Materials
-
Animals: C57BL/6 mice (8-12 weeks old)
-
Reagents:
-
Bleomycin sulfate (B86663) (e.g., from Baxter)
-
This compound (IM156)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine mixture or isoflurane)
-
-
Equipment:
-
Animal scale
-
Pipettes and sterile tips
-
Gavage needles (for oral administration)
-
Surgical board and instruments for intratracheal instillation (optional)
-
Micro-CT scanner (for in vivo imaging, optional)
-
Homogenizer
-
Spectrophotometer or fluorometer
-
Experimental Workflow
Procedure for Bleomycin-Induced Lung Fibrosis
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a ketamine/xylazine mixture or isoflurane.
-
Bleomycin Administration:
-
Intratracheal (IT) Instillation: Surgically expose the trachea and instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Oropharyngeal (OA) Aspiration: Suspend the mouse by its front incisors on a slanted board. Gently pull out the tongue and deliver a single dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline to the back of the pharynx for aspiration into the lungs.
-
-
Recovery: Place the mice on a warming pad until they have fully recovered from anesthesia.
This compound Administration
This compound is administered orally via gavage.
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosage: Based on preclinical studies, daily oral doses of 10 mg/kg and 30 mg/kg have been shown to be effective.[2]
-
Treatment Regimens:
-
Prophylactic: Begin daily oral gavage of this compound on the same day as bleomycin administration (Day 0) and continue until the end of the study (e.g., Day 21).
-
Therapeutic: Begin daily oral gavage of this compound after the establishment of fibrosis, typically starting on Day 7 post-bleomycin administration, and continue until the end of the study.[2]
-
Endpoint Analysis (Day 21)
-
Euthanasia and Tissue Collection: Euthanize mice by an approved method.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile saline to collect BAL fluid for cell counts and cytokine analysis.
-
Lung Tissue Harvesting:
-
Perfuse the lungs with saline.
-
Excise the lungs. The left lung is often used for histology, and the right lung for biochemical analysis.
-
-
Histological Analysis:
-
Fix the left lung in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.
-
Score fibrosis using the Ashcroft scoring system.
-
-
Biochemical Analysis:
-
Homogenize the right lung.
-
Measure the hydroxyproline (B1673980) content as an indicator of total collagen deposition.
-
Data Presentation
The following tables present representative quantitative data from a bleomycin-induced lung fibrosis model. Note: Specific quantitative data for this compound from publicly available literature is limited. The data below is illustrative of expected outcomes based on the known effects of potent anti-fibrotic agents in this model.
Table 1: Effect of Prophylactic this compound Treatment on Lung Fibrosis
| Treatment Group | Ashcroft Score (Mean ± SD) | Hydroxyproline (µg/mg lung tissue; Mean ± SD) |
| Saline Control | 0.5 ± 0.2 | 10.2 ± 2.5 |
| Bleomycin + Vehicle | 5.8 ± 1.1 | 45.6 ± 8.3 |
| Bleomycin + Lixumistat (10 mg/kg) | 3.5 ± 0.8 | 28.9 ± 5.1 |
| Bleomycin + Lixumistat (30 mg/kg) | 2.1 ± 0.6 | 18.4 ± 4.2 |
| *p < 0.05 vs. Bleomycin + Vehicle; **p < 0.01 vs. Bleomycin + Vehicle |
Table 2: Effect of Therapeutic this compound Treatment on Lung Fibrosis
| Treatment Group | Ashcroft Score (Mean ± SD) | Hydroxyproline (µg/mg lung tissue; Mean ± SD) |
| Saline Control | 0.6 ± 0.3 | 11.5 ± 3.1 |
| Bleomycin + Vehicle | 6.1 ± 1.3 | 48.2 ± 9.5 |
| Bleomycin + Lixumistat (10 mg/kg) | 4.2 ± 0.9 | 32.7 ± 6.8 |
| Bleomycin + Lixumistat (30 mg/kg) | 2.8 ± 0.7 | 21.3 ± 5.5 |
| *p < 0.05 vs. Bleomycin + Vehicle; **p < 0.01 vs. Bleomycin + Vehicle |
Conclusion
This compound presents a promising therapeutic approach for idiopathic pulmonary fibrosis by targeting the metabolic alterations in myofibroblasts. The protocols outlined in these application notes provide a framework for evaluating the anti-fibrotic efficacy of Lixumistat in the well-established bleomycin-induced lung fibrosis model. The expected outcomes include a dose-dependent reduction in histological signs of fibrosis and collagen deposition, supporting its further development as a treatment for fibrotic diseases.
References
Application Notes: Measuring Mitochondrial Oxygen Consumption Rate with Lixumistat Hydrochloride Using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Lixumistat hydrochloride (IM156) is a novel investigational drug that has been identified as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain (ETC).[1][2] Inhibition of PC1 disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular oxygen consumption.[3][4] These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to measure the inhibitory effect of this compound on cellular OCR.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standardized method to assess mitochondrial function. By sequentially injecting a series of pharmacological agents that modulate the ETC, a comprehensive profile of mitochondrial respiration can be generated. This profile includes key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. When cells are pre-treated with this compound, a dose-dependent decrease in these OCR parameters is expected, reflecting its inhibitory action on Complex I.[1]
Data Presentation
The following table summarizes the expected quantitative data from a Seahorse XF Cell Mito Stress Test performed on cells treated with varying concentrations of this compound. The data is presented as the mean OCR (pmol/min) ± standard deviation.
| Treatment Group | Basal Respiration (pmol/min) | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 100% |
| Lixumistat (Low Conc.) | 120 ± 9 | 80 ± 7 | 240 ± 18 | 80% |
| Lixumistat (Mid Conc.) | 90 ± 7 | 60 ± 5 | 180 ± 15 | 60% |
| Lixumistat (High Conc.) | 60 ± 5 | 40 ± 4 | 120 ± 10 | 40% |
Note: The values presented in this table are illustrative and may vary depending on the cell type, cell density, and specific experimental conditions. It is essential to determine these values empirically for your system.
Experimental Protocols
This section details the methodology for performing the Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound.
Materials and Reagents
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Sensor Cartridge (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine)
-
This compound (IM156)
-
Cell line of interest
-
Standard cell culture reagents (e.g., trypsin, PBS, growth medium)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Experimental Workflow Diagram
Caption: Experimental workflow for Seahorse OCR assay with Lixumistat.
Detailed Protocol
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The cell density should be optimized to yield a basal OCR between 50 and 200 pmol/min.
-
Culture the cells overnight in a CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Place the Seahorse XF Sensor Cartridge upside down.
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged in the calibrant.
-
Incubate the hydrated cartridge overnight in a non-CO2 incubator at 37°C.
-
Day 2: Lixumistat Treatment and Seahorse Assay
-
Prepare Assay Medium:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
-
Lixumistat Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of Lixumistat in the assay medium to achieve the desired final concentrations. Include a vehicle control group.
-
Remove the cell culture medium from the Seahorse plate and wash the cells once with the prepared assay medium.
-
Add the assay medium containing the different concentrations of Lixumistat or vehicle to the respective wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Prepare Mito Stress Test Compounds:
-
Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Seahorse XF Cell Mito Stress Test Kit in the assay medium to create 10X stock solutions.
-
-
Load Sensor Cartridge:
-
Load the 10X stock solutions of the Mito Stress Test compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Run the Seahorse Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate containing the Lixumistat-treated cells.
-
Start the assay. The instrument will measure the basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
After the assay, normalize the OCR data to the cell number in each well. This can be done using a variety of methods, such as the CyQUANT assay or by lysing the cells and performing a protein assay.
-
Use the Seahorse Wave software to calculate the key mitochondrial parameters.
-
Generate dose-response curves to determine the IC50 of Lixumistat on the different OCR parameters.
-
Signaling Pathway
This compound inhibits Complex I of the electron transport chain. This disrupts the flow of electrons from NADH to ubiquinone, thereby reducing the pumping of protons across the inner mitochondrial membrane and consequently decreasing oxygen consumption.
Caption: Lixumistat inhibits Complex I of the electron transport chain.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust and sensitive platform to quantify the inhibitory effects of this compound on mitochondrial respiration. By following this detailed protocol, researchers can obtain valuable insights into the mechanism of action of Lixumistat and its impact on cellular bioenergetics. This information is critical for drug development professionals in the fields of oncology and other diseases where metabolic reprogramming is a key feature.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 2. Idiopathic pulmonary fibrosis - Symptoms, Causes, Images, and Treatment Options [epocrates.com]
- 3. Frontiers | Identification of glycolysis-related gene signatures for prognosis and therapeutic targeting in idiopathic pulmonary fibrosis [frontiersin.org]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
Application Notes and Protocols for Lixumistat Hydrochloride in Glioblastoma Multiforme Xenografts
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive searches of publicly available scientific literature and clinical trial databases did not yield specific quantitative data or detailed experimental protocols for the treatment of glioblastoma multiforme (GBM) xenografts with Lixumistat hydrochloride (LXH). While ImmunoMet Therapeutics has indicated that Lixumistat (also known as IM156) has demonstrated in vivo efficacy in preclinical GBM models, the detailed results of these studies, including specific methodologies and quantitative outcomes, are not publicly accessible at this time.[1] Lixumistat has received Orphan Drug Designation from the FDA for the treatment of glioblastoma multiforme.[1]
The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of therapeutic compounds in GBM xenograft models and the known mechanism of action of Lixumistat as an inhibitor of Oxidative Phosphorylation (OXPHOS) Complex I.[1] These protocols should be considered as a general framework and will require optimization and adaptation based on further specific data for this compound.
Introduction to this compound and its Target
This compound is a novel small molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1] By inhibiting PC1, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production.[1] Many cancer cells, including those of glioblastoma multiforme, exhibit metabolic plasticity and can become reliant on OXPHOS for survival and proliferation, particularly in the context of therapy resistance. Targeting this metabolic vulnerability with Lixumistat presents a promising therapeutic strategy for GBM.
Signaling Pathway Targeted by Lixumistat
The primary mechanism of action of Lixumistat is the inhibition of the mitochondrial electron transport chain at Complex I. This disruption leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, induction of apoptosis in cancer cells dependent on OXPHOS.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound in GBM xenograft models.
Cell Culture of Glioblastoma Cell Lines
-
Objective: To propagate human glioblastoma cell lines for implantation into immunocompromised mice.
-
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG, U251)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain GBM cell lines in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
For implantation, harvest cells during the logarithmic growth phase.
-
Establishment of Orthotopic Glioblastoma Xenografts
-
Objective: To establish intracranial GBM tumors in immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Harvested GBM cells
-
Sterile PBS or serum-free medium
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Surgical tools
-
-
Protocol:
-
Prepare a single-cell suspension of GBM cells in sterile PBS at a concentration of 1 x 10⁵ to 5 x 10⁵ cells per 5 µL.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the incision and monitor the animal's recovery.
-
Monitor tumor growth via bioluminescence imaging (for luciferase-expressing cells) or MRI, typically starting 7-10 days post-implantation.
-
This compound Administration
-
Objective: To treat tumor-bearing mice with this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or as specified by the manufacturer)
-
Oral gavage needles or appropriate equipment for the chosen route of administration.
-
-
Protocol:
-
Once tumors reach a predetermined size (e.g., measurable by imaging), randomize mice into treatment and control groups.
-
Prepare this compound formulation at the desired concentration. The exact dosage and formulation will need to be determined from specific preclinical data.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage) and schedule.
-
Administer the vehicle alone to the control group.
-
Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Assessment of Treatment Efficacy
-
Objective: To evaluate the anti-tumor effects of this compound.
-
Methods:
-
Tumor Growth Inhibition:
-
Monitor tumor volume regularly using bioluminescence imaging or MRI.
-
Calculate tumor growth inhibition at the end of the study.
-
-
Survival Analysis:
-
Monitor mice for clinical signs of tumor progression and euthanize when humane endpoints are reached.
-
Perform Kaplan-Meier survival analysis to compare the survival of treated and control groups.
-
-
Histological and Immunohistochemical Analysis:
-
At the end of the study, perfuse mice and collect brain tissue.
-
Perform H&E staining to assess tumor morphology.
-
Conduct immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and target engagement (e.g., markers of mitochondrial stress).
-
-
Data Presentation (Hypothetical)
As no specific quantitative data is publicly available, the following tables are presented as templates for how such data would be structured.
Table 1: Hypothetical In Vivo Efficacy of this compound in a U87-MG Orthotopic Xenograft Model
| Treatment Group | N | Median Survival (days) | % Increase in Lifespan | Tumor Volume at Day 21 (mm³) |
| Vehicle Control | 10 | 25 | - | 150 ± 25 |
| Lixumistat (X mg/kg) | 10 | 35 | 40% | 75 ± 15 |
| Lixumistat (Y mg/kg) | 10 | 42 | 68% | 40 ± 10 |
Table 2: Hypothetical Biomarker Analysis in Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 85 ± 10 | 5 ± 2 |
| Lixumistat (Y mg/kg) | 30 ± 8 | 45 ± 7 |
Conclusion
This compound, as an inhibitor of OXPHOS, represents a promising therapeutic agent for glioblastoma multiforme. The protocols and frameworks provided here offer a guide for the preclinical evaluation of Lixumistat in GBM xenograft models. The successful application of these methods will depend on the availability of specific data regarding the optimal dosage, administration schedule, and formulation of this compound for in vivo studies. Researchers are encouraged to consult forthcoming publications and data releases from ImmunoMet Therapeutics for specific details to inform their experimental design.
References
Application Note: Assessing the In Vitro Effect of Lixumistat Hydrochloride on Collagen Deposition
References
- 1. Activation of Pancreatic Stellate Cells in Human and Experimental Pancreatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of pancreatic stellate cells in human and experimental pancreatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies against TGF-beta signaling pathway in hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced 3D In Vitro Liver Fibrosis Models: Spheroids, Organoids, and Liver-on-Chips | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. quickzyme.com [quickzyme.com]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of collagen matrix deposition in 2D cell cultures: a comparative study of existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detecting p-AMPK Levels Following Lixumistat Hydrochloride Treatment via Western Blot
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated AMP-activated protein kinase (p-AMPK α Thr172) in cell lysates following treatment with Lixumistat hydrochloride. This protocol is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this Aurora B kinase inhibitor.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] Its activation occurs in response to metabolic stress, such as a high AMP/ATP ratio, and is marked by the phosphorylation of the threonine 172 residue on its catalytic α-subunit (p-AMPK α Thr172).[3][4] This phosphorylation event triggers a cascade of downstream signaling to restore cellular energy balance.[5]
This compound, also known as AZD1152-HQPA, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[6] Inhibition of Aurora B kinase leads to chromosome misalignment, prevention of cell division, and ultimately, apoptosis in cancer cells.[6][7] While the primary target of this compound is well-established, its potential off-target effects or downstream consequences on major metabolic signaling pathways, such as the AMPK pathway, are of significant interest. This protocol provides a robust method to investigate the potential modulation of AMPK activity by this compound treatment using Western blotting.
Signaling Pathway and Experimental Design
The experimental design aims to elucidate a potential, yet currently uncharacterized, link between the inhibition of Aurora B kinase by this compound and the phosphorylation state of AMPK. The working hypothesis is that the cellular stress induced by mitotic disruption following Aurora B kinase inhibition could lead to a change in the cellular energy status, which in turn would be reflected by altered p-AMPK levels.
Caption: Hypothetical signaling pathway linking this compound to AMPK activation.
Experimental Protocol
This protocol outlines the key steps for performing a Western blot to detect p-AMPK (Thr172) and total AMPK in cell lysates after treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a predetermined time course (e.g., 24, 48 hours).[8][9] Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells by adding 100-200 µL of ice-cold phospho-protein lysis buffer directly to each well.[1]
-
Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Prepare samples by mixing the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A common condition for wet transfer is 100V for 1-2 hours at 4°C.[1]
6. Immunoblotting:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1][11]
-
Primary Antibodies:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
7. Signal Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the p-AMPK signal to the total AMPK signal to determine the relative phosphorylation level. Normalize both to the loading control (β-actin) to account for loading differences.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | p-AMPK (Thr172) Intensity | Total AMPK Intensity | p-AMPK / Total AMPK Ratio | Fold Change vs. Control |
| Vehicle Control | Value | Value | Value | 1.0 |
| Lixumistat (0.01 µM) | Value | Value | Value | Value |
| Lixumistat (0.1 µM) | Value | Value | Value | Value |
| Lixumistat (1.0 µM) | Value | Value | Value | Value |
Note: Values are to be determined experimentally.
Experimental Workflow
Caption: Western blot workflow for p-AMPK detection after this compound treatment.
Reagents and Materials
| Reagent/Material | Recommended Source/Specifications |
| Primary Antibodies | |
| Rabbit anti-phospho-AMPKα (Thr172) | Cell Signaling Technology (#2531), Santa Cruz Biotechnology (sc-33524)[2][12] |
| Rabbit anti-AMPKα | Cell Signaling Technology (#2532), Santa Cruz Biotechnology (sc-74461) |
| Mouse anti-β-actin | Sigma-Aldrich (A5441) |
| Secondary Antibodies | |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology (#7076) |
| Buffers and Reagents | |
| This compound | Commercially available |
| Cell Culture Media and Supplements | As required for the cell line |
| Protease and Phosphatase Inhibitor Cocktails | Commercially available |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer | Bio-Rad |
| SDS-PAGE Gels | Precast or hand-cast |
| PVDF or Nitrocellulose Membranes | Millipore (Immobilon-P) |
| Bovine Serum Albumin (BSA) | Fraction V, protease-free |
| TBST Buffer | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific (SuperSignal West Pico/Femto) |
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Anti-phospho-AMPKα (Thr172) Antibody Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phospho-AMPK-alpha (Thr172) Polyclonal Antibody (620-120) [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 9. haematologica.org [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
Lixumistat Hydrochloride: A Tool for Interrogating Metabolic Reprogramming in Tumors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (also known as IM156) is a potent and orally bioavailable small molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. By targeting this critical component of oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy production, a key metabolic pathway often upregulated in cancer cells. This targeted inhibition makes Lixumistat a valuable tool for studying the metabolic reprogramming that fuels tumor growth, proliferation, and resistance to conventional therapies. These application notes provide an overview of Lixumistat's mechanism of action and detailed protocols for its use in preclinical cancer research.
Mechanism of Action
Lixumistat is a biguanide (B1667054) compound that specifically inhibits the enzymatic activity of PC1. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane and decreasing ATP synthesis through OXPHOS. Cancer cells, particularly those that have developed resistance to chemotherapy or targeted agents, often exhibit a heightened reliance on OXPHOS for their energy and biosynthetic needs.[1] By disrupting this pathway, Lixumistat can induce energetic stress, leading to a reduction in tumor cell viability and proliferation.[2]
Data Presentation
Clinical Trial Data
A phase 1b clinical trial investigated Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel for the frontline treatment of advanced pancreatic ductal adenocarcinoma (PDAC).[3][4][5]
| Parameter | 400 mg QD Lixumistat + Chemotherapy (n=8) |
| Objective Partial Response (PR) | 62.5% (5 patients)[4][5] |
| Stable Disease (SD) | 37.5% (3 patients)[4][5] |
| Disease Control Rate (DCR) | 100%[4][5] |
| Median Progression-Free Survival (PFS) | 9.7 months[4][5] |
| Median Overall Survival (OS) | 18 months[3][4] |
Note: The recommended Phase 2 dose (RP2D) of Lixumistat was determined to be 400 mg once daily (QD) in this combination therapy.[4][5]
Signaling Pathway
References
- 1. Discovery of a Potent and Oral Available Complex I OXPHOS Inhibitor That Abrogates Tumor Growth and Circumvents MEKi Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
Application Notes and Protocols: Lixumistat Hydrochloride with Gemcitabine Combination Therapy
For Research Use Only.
Introduction
This document provides a comprehensive overview of the combination therapy protocol involving lixumistat hydrochloride and gemcitabine (B846), intended for researchers, scientists, and drug development professionals. This compound (IM156) is an investigational small molecule that inhibits oxidative phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] Gemcitabine is a well-established nucleoside analog that acts as a chemotherapeutic agent by inhibiting DNA synthesis. The combination of these two agents presents a promising strategy in oncology, particularly for cancers like pancreatic ductal adenocarcinoma (PDAC), by targeting both cellular metabolism and proliferation.[3][4][5]
Recent clinical trials have shown encouraging results for this combination, particularly in difficult-to-treat cancers such as advanced pancreatic cancer.[1] These application notes summarize the available clinical data, outline detailed protocols for preclinical evaluation, and provide insights into the underlying signaling pathways.
Mechanism of Action
Lixumistat targets the metabolic vulnerability of cancer cells that are highly dependent on OXPHOS for energy production.[4] By inhibiting PC1, lixumistat disrupts mitochondrial respiration, leading to decreased ATP production and activation of the energy-sensing LKB1/AMP-activated protein kinase (AMPK) pathway.[6] Gemcitabine, a pro-drug, is intracellularly phosphorylated to its active metabolites which are incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis.[7] Gemcitabine has also been shown to activate stress-related signaling pathways, including the JNK/p38 MAPK and Akt/mTOR pathways.
The combination of lixumistat and gemcitabine is hypothesized to exert a synergistic anti-tumor effect. By inhibiting OXPHOS, lixumistat may sensitize cancer cells to the cytotoxic effects of gemcitabine, potentially overcoming mechanisms of chemoresistance.
Data Presentation
Clinical Trial Data
A phase 1b clinical trial (NCT05497778) evaluated the safety and efficacy of lixumistat in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer.[1][3] The recommended Phase 2 dose (RP2D) for lixumistat in this combination was determined to be 400 mg once daily (QD).[2]
| Parameter | Value | Reference |
| Objective Partial Response (PR) | 62.5% (5 out of 8 patients) | [1] |
| Stable Disease (SD) | 37.5% (3 out of 8 patients) | [1] |
| Disease Control Rate (DCR) | 100% | [1][3] |
| Median Progression-Free Survival (PFS) | 9.7 months | [1][3] |
| Median Overall Survival (OS) | 18 months | [1][3] |
| (Data from response-evaluable patients treated at the RP2D of Lixumistat) |
Signaling Pathways
The combination of lixumistat and gemcitabine impacts multiple critical signaling pathways within cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of lixumistat and gemcitabine in a preclinical setting. These protocols should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of lixumistat and gemcitabine, alone and in combination.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. onclive.com [onclive.com]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 7. Synergistic antitumor activity of oxaliplatin in combination with gemcitabine in pancreatic tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lixumistat Hydrochloride: A Technical Guide to Solubility, Stability, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Lixumistat hydrochloride in a research setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides addressing common challenges related to its solubility and stability in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of up to 41.67 mg/mL (118.46 mM); sonication may be required to achieve full dissolution[1]. Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For storage, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C[1]. The solid compound should be stored at -20°C, protected from moisture[1].
Q2: How stable is this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
A2: Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media at 37°C over typical experimental durations. As a general best practice, it is highly recommended to dilute the DMSO stock solution into your cell culture medium immediately before each experiment. Storing this compound in aqueous-based media for extended periods is not advised due to the potential for degradation. To ensure the accuracy of your experimental results, it is advisable to perform a stability study in your specific cell culture medium under your experimental conditions.
Q3: What are the primary factors that can influence the stability of a compound like this compound in cell culture media?
A3: Several factors can impact the stability of a compound in cell culture media, including:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Media Components: Certain components within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered when working with this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 41.67 mg/mL (118.46 mM) | Sonication may be required[1]. |
| Storage of Solid | -20°C | Sealed, away from moisture[1]. |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months-20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Method for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS)
Methodology:
-
Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed (37°C) complete cell culture medium to the final working concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).
-
Time-Course Incubation: Aliquot the spiked media into sterile containers for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The "0 hour" sample should be processed immediately.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one aliquot from the incubator.
-
Sample Processing: If your medium contains serum, precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour concentration.
Signaling Pathway
Lixumistat is an inhibitor of oxidative phosphorylation (OXPHOS) and an activator of AMP-activated protein kinase (AMPK). It specifically targets Protein Complex 1 (PC1) of the mitochondrial electron transport chain.
References
Troubleshooting off-target effects of Lixumistat hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lixumistat hydrochloride (also known as IM156) in in vitro experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active biguanide (B1667054) that functions as an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to a decrease in cellular oxygen consumption and ATP production.[1] A key downstream consequence of this metabolic shift is the activation of AMP-activated protein kinase (AMPK).[1]
Q2: What are the expected on-target effects of this compound in a cell-based assay?
The primary on-target effects you should observe are a dose-dependent decrease in the oxygen consumption rate (OCR) of cells and an increase in the phosphorylation of AMPK at Threonine 172. Consequent to AMPK activation, you may also observe effects on downstream pathways involved in metabolism and cell growth.
Q3: Has a broad kinase selectivity profile for this compound been published?
Q4: What are the potential off-target effects of inhibiting mitochondrial complex I?
Inhibitors of mitochondrial complex I can have pleiotropic effects beyond the direct inhibition of ATP synthesis. These can include:
-
Increased production of reactive oxygen species (ROS): Disruption of the electron transport chain can lead to electron leakage and the formation of superoxide.
-
Changes in cellular redox state: Inhibition of NADH oxidation by complex I can alter the NAD+/NADH ratio, impacting numerous cellular processes.
-
Induction of cellular stress pathways: Energy depletion and ROS production can activate various stress responses, including apoptosis.
-
Alterations in cellular signaling: Changes in metabolic intermediates and redox state can influence signaling pathways beyond AMPK.[5]
Troubleshooting Guide for Unexpected In Vitro Effects
This guide is designed to help you determine if an observed in vitro effect of this compound is likely due to its on-target activity or a potential off-target effect.
Issue 1: Unexpected Cell Death or Cytotoxicity at Low Concentrations
Question: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to only see metabolic effects. Is this an off-target effect?
Possible Causes and Troubleshooting Steps:
-
High Cellular Dependence on Oxidative Phosphorylation: Some cell lines are highly reliant on mitochondrial respiration for survival and may be particularly sensitive to complex I inhibition.
-
Recommendation: Characterize the metabolic phenotype of your cell line (e.g., by measuring the basal oxygen consumption rate and extracellular acidification rate). Compare the sensitivity of your cell line to other cell lines with known metabolic profiles.
-
-
Induction of Apoptosis via On-Target Mechanism: Severe energy depletion can trigger apoptosis.
-
Recommendation: Perform a time-course experiment and assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) alongside markers of AMPK activation. An increase in apoptotic markers that correlates with AMPK activation would suggest an on-target effect.
-
-
Off-Target Cytotoxicity: While less likely given its primary mechanism, direct off-target effects on other critical cellular components cannot be entirely ruled out without specific profiling data.
-
Recommendation: If possible, test a structurally related but inactive compound as a negative control. Additionally, comparing the cytotoxic profile of Lixumistat to other known mitochondrial complex I inhibitors (e.g., rotenone, metformin) in your cell line can provide insights.
-
Issue 2: Changes in a Signaling Pathway Independent of AMPK
Question: I'm observing modulation of a signaling pathway that is not a known downstream target of AMPK. How can I investigate this?
Possible Causes and Troubleshooting Steps:
-
AMPK-Independent On-Target Effects: Inhibition of mitochondrial complex I can have signaling consequences that are not mediated by AMPK, such as those driven by changes in ROS or NAD+/NADH ratio.
-
Recommendation: Investigate if the observed effect is sensitive to antioxidants (to test for ROS involvement) or if it correlates with changes in the lactate-to-pyruvate ratio (as a readout for the NAD+/NADH ratio).
-
-
Off-Target Kinase Inhibition: Lixumistat could be inhibiting an upstream kinase in the observed pathway.
-
Recommendation: Perform a rescue experiment by overexpressing a constitutively active form of the kinase you suspect is being inhibited. If this rescues the phenotype, it suggests an off-target effect on that kinase.
-
-
Experimental Artifact:
-
Recommendation: Ensure the purity of your this compound stock and rule out any effects of the vehicle (e.g., DMSO).
-
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound
Note: The following data is for illustrative purposes to demonstrate how a selectivity profile would be presented and is not based on published experimental results for this compound.
| Target | IC50 (nM) | Target Class |
| Mitochondrial Complex I | 50 | Primary Target (On-Target) |
| AMPK (direct activation) | >10,000 | Serine/Threonine Kinase |
| PI3Kα | >10,000 | Lipid Kinase |
| mTOR | >10,000 | Serine/Threonine Kinase |
| EGFR | >10,000 | Tyrosine Kinase |
| SRC | >10,000 | Tyrosine Kinase |
| hERG | >10,000 | Ion Channel |
Table 2: Typical Cellular Responses to this compound
| Parameter | Expected Change | Typical Concentration Range (in vitro) |
| Oxygen Consumption Rate (OCR) | Decrease | 100 nM - 10 µM |
| Extracellular Acidification Rate (ECAR) | Increase | 100 nM - 10 µM |
| p-AMPK (Thr172) Levels | Increase | 100 nM - 10 µM |
| ATP Levels | Decrease | 100 nM - 10 µM |
| Cell Proliferation | Decrease | Varies by cell line |
Experimental Protocols
Protocol 1: Measurement of Cellular Oxygen Consumption Rate (OCR)
Objective: To determine the effect of this compound on mitochondrial respiration.
Methodology:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with unbuffered DMEM (or similar assay medium) supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Prepare a stock solution of this compound and load it into the drug injection ports of the Seahorse sensor cartridge.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer. After an initial period of basal OCR measurements, the instrument will inject this compound into the wells. OCR is then measured kinetically over time.
-
Data Analysis: Normalize OCR values to cell number. Plot OCR as a function of time and this compound concentration.
Protocol 2: Western Blot for AMPK Activation
Objective: To assess the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172.
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-AMPKα (Thr172).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Quantify band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.
-
Visualizations
References
- 1. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]
Managing toxicity of Lixumistat hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lixumistat hydrochloride (also known as IM156 or CX-6258) in animal models. The information is designed to help manage potential toxicities and address common issues encountered during preclinical experiments.
Troubleshooting Guides & FAQs
I. General Information and Mechanism of Action
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel biguanide (B1667054) that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the oxidative phosphorylation (OXPHOS) pathway, a critical process for adenosine (B11128) triphosphate (ATP) production.[1] By inhibiting OXPHOS, Lixumistat can suppress the growth of cancer cells and may help overcome resistance to other therapies.[1] Additionally, its anti-fibrotic activity is thought to be mediated by the activation of AMP-activated protein kinase (AMPK) following the decrease in ATP generation.[3]
II. Potential Toxicities and Clinical Signs
Q2: What are the potential signs of toxicity I should monitor for in my animal models?
A2: Based on its mechanism as a biguanide and mitochondrial complex I inhibitor, and drawing from clinical data in humans, researchers should monitor for the following signs of toxicity in animal models:
-
Gastrointestinal Issues: Look for signs of nausea (e.g., decreased food intake, food aversion), vomiting, and diarrhea.[1][2] Monitor for changes in stool consistency and frequency.
-
General Malaise and Fatigue: Observe animals for lethargy, reduced activity, hunched posture, and ruffled fur.[1][2]
-
Weight Loss: Regular monitoring of body weight is crucial. A significant decrease in body weight can be an early indicator of toxicity.[3]
-
Metabolic Acidosis: As with other biguanides, there is a potential risk of hyperlactatemia and metabolic acidosis, particularly with high doses or in animals with renal impairment.[1] Signs can be subtle and may include increased respiration rate. Biochemical analysis of blood lactate (B86563) and bicarbonate levels is recommended for definitive diagnosis.
-
Neurological Signs: In cases of severe toxicity, monitor for any neurological changes such as tremors, ataxia, or convulsions.[4]
Q3: Are there any specific organ systems I should pay close attention to?
A3: Given that Lixumistat is a biguanide and predominantly eliminated by the kidneys, special attention should be paid to:[1]
-
Kidneys: Monitor renal function through regular blood tests (e.g., BUN, creatinine) and urinalysis. Pre-existing renal insufficiency may increase the risk of drug accumulation and toxicity.[1]
-
Liver: While not the primary route of elimination, it is good practice to monitor liver function (e.g., ALT, AST) as part of a standard toxicology assessment.
-
Gastrointestinal Tract: As this is a common site for adverse events in humans, daily observation for signs of GI upset is critical.[1][2]
III. Dose-Related Toxicity and Management
Q4: Is there a known dose-response relationship for Lixumistat toxicity in common animal models?
A4: Detailed public data on the dose-response relationship for toxicity in various animal models is limited. However, a study in mice with human tumor xenografts reported that Lixumistat (referred to as CX-6258) was well-tolerated at doses of 50 mg/kg and 100 mg/kg administered orally once daily for 21 days, with no adverse effects on animal body weight noted.[3] In human clinical trials, a dose of 1200 mg once daily was not well-tolerated due to nausea, while 800 mg once daily was established as the recommended Phase 2 dose.[2] Researchers should conduct initial dose-range finding studies in their specific animal model to determine the maximum tolerated dose (MTD).
Q5: What should I do if I observe signs of toxicity in my animals?
A5: If you observe signs of toxicity, the following steps are recommended:
-
Record all observations: Document the clinical signs, their severity, and time of onset.
-
Supportive Care: This is the primary management strategy.[1]
-
Ensure adequate hydration and nutrition. Provide nutritional supplements if the animal is not eating.
-
Maintain body temperature.
-
For gastrointestinal issues like diarrhea, ensure the animal has free access to water to prevent dehydration.
-
-
Dose Reduction or Interruption: Consider reducing the dose or temporarily halting administration of Lixumistat to see if the animal's condition improves.
-
Biochemical Monitoring: If metabolic acidosis is suspected, collect blood samples to measure lactate, glucose, and blood gases.
-
Consult a Veterinarian: For any severe or persistent signs of toxicity, it is essential to consult with a veterinarian experienced in laboratory animal medicine.
IV. Experimental Protocols and Data
Experimental Protocol: General Toxicology Monitoring in Rodent Models
This protocol outlines a general approach for monitoring toxicity in rodents treated with this compound.
-
Animal Model: Specify the species, strain, sex, and age of the rodents.
-
Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.
-
Dosing:
-
Formulate this compound in an appropriate vehicle.
-
Administer the compound via the intended route (e.g., oral gavage).
-
Include a vehicle control group.
-
Conduct a dose-range finding study to determine appropriate doses for the main study.
-
-
Monitoring:
-
Daily:
-
Observe each animal for clinical signs of toxicity (see Q2).
-
Record food and water consumption.
-
-
Twice Weekly:
-
Measure and record the body weight of each animal.
-
-
At Termination (and at interim points if necessary):
-
Collect blood for hematology and clinical chemistry analysis (including lactate, BUN, creatinine, ALT, AST).
-
Perform a gross necropsy and collect major organs (kidneys, liver, spleen, heart, lungs, etc.) for histopathological examination.
-
Record organ weights.
-
-
Data Summary: Reported Adverse Events of Lixumistat in a Phase 1 Human Study
The following table summarizes treatment-related adverse events (TRAEs) from a first-in-human study of Lixumistat (IM156) in patients with advanced solid tumors. This data can help inform what to expect in animal models.
| Adverse Event | Any Grade (n=22) | Grade ≥ 3 (n=22) |
| Nausea | 68% | 14% |
| Diarrhea | 46% | 0% |
| Emesis (Vomiting) | 41% | 0% |
| Fatigue | 18% | 0% |
| Abdominal Pain | 9% | 0% |
| Constipation | 9% | 0% |
| Blood Lactate Increased | 9% | 0% |
Source: First-in-human study of IM156...[2]
Visualizations
Caption: Mechanism of this compound toxicity.
Caption: Experimental workflow for managing toxicity.
References
- 1. Review of Biguanide (Metformin) Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety pharmacology | NC3Rs [nc3rs.org.uk]
How to determine the IC50 of Lixumistat hydrochloride in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of Lixumistat hydrochloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IM156) is a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS).[1] It exerts its anticancer effects by targeting mitochondrial protein complex I, a key component of the electron transport chain.[2] This inhibition of OXPHOS disrupts cellular metabolism and energy production, leading to apoptosis in cancer cells.[1]
Q2: In which cancer types has this compound shown in vitro activity?
A2: Preclinical studies have demonstrated that this compound has robust in vitro activity in a variety of cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1]
Q3: What is the recommended solvent and storage condition for this compound for in vitro experiments?
A3: Information regarding the appropriate solvent and storage conditions is critical for maintaining the stability and activity of the compound. While specific details for this compound were not found in the provided search results, it is common practice to dissolve such compounds in a solvent like DMSO to create a stock solution. It is crucial to consult the manufacturer's data sheet for specific instructions on solubility and storage to ensure experimental reproducibility.
Q4: How long should I expose the cells to this compound to determine the IC50?
A4: The optimal exposure time can vary between cell lines and the specific research question. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your cell line of interest.
Q5: Which cell viability assay is most suitable for determining the IC50 of this compound?
A5: Several cell viability assays are available, and the choice depends on the cell type and experimental setup. Commonly used assays include the MTT, MTS, and AlamarBlue (resazurin) assays, which measure metabolic activity, and ATP-based assays that quantify cellular ATP levels. It is advisable to choose an assay that has been validated for your specific cell lines.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h |
| PANC-1 | Pancreatic Cancer | [Experimental Value] | [Experimental Value] |
| MiaPaCa-2 | Pancreatic Cancer | [Experimental Value] | [Experimental Value] |
| U-87 MG | Glioblastoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] | [Experimental Value] |
| KATO III | Gastric Cancer | [Experimental Value] | [Experimental Value] |
| Ramos | Lymphoma | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Resazurin-Based Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound using a resazurin-based cell viability assay.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially to determine the approximate IC50 (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with resazurin only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability. GraphPad Prism or similar software is recommended for this analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or medium to maintain humidity. | |
| No dose-dependent inhibition observed | Incorrect drug concentration range | Perform a wider range of serial dilutions in a pilot experiment to identify the effective concentration range. |
| Drug instability | Prepare fresh drug dilutions for each experiment and consult the manufacturer's guidelines for proper storage of the stock solution. | |
| Cell line is resistant to the drug | Confirm the identity of the cell line and consider using a positive control compound known to be effective in that cell line. | |
| IC50 value is not reproducible | Inconsistent incubation times | Ensure precise timing for drug exposure and viability assay incubation periods across all experiments. |
| Variations in cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. | |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. | |
| Low signal or high background in the viability assay | Suboptimal cell seeding density | Optimize the initial cell number to ensure they are in the exponential growth phase at the time of the assay. |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths on the microplate reader are appropriate for the chosen assay. |
Visualizations
Experimental workflow for IC50 determination.
Signaling pathway of this compound.
References
Lixumistat hydrochloride dose-response curve analysis and interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for conducting and troubleshooting experiments with Lixumistat hydrochloride (also known as IM156). This compound is a potent, orally available biguanide (B1667054) derivative that functions as an inhibitor of mitochondrial Protein Complex 1 (PC1) in the oxidative phosphorylation (OXPHOS) pathway. This inhibition leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism is the inhibition of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels, which in turn activates AMPK.
Q2: What are the main downstream effects of this compound treatment?
A2: By activating AMPK, this compound shifts cellular metabolism from anabolic to catabolic processes. This includes the inhibition of energy-consuming pathways and the activation of ATP-producing pathways. In preclinical models, this has been associated with anti-tumor and anti-fibrotic effects.[1]
Q3: What is a typical dose range for in vitro and in vivo studies?
A3: In vitro, concentrations can vary depending on the cell line and assay, but a common starting range is 0.1 to 100 µM.[2] For in vivo studies in mice, dosages have been explored, and in a first-in-human clinical trial, a recommended Phase 2 dose of 800 mg once daily was established.[3]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure complete dissolution and to include a vehicle control (e.g., DMSO alone) in your experiments.
Q5: Are there any known resistance mechanisms to this compound?
A5: While research is ongoing, resistance to OXPHOS inhibitors can be associated with a metabolic shift towards glycolysis. Cells that are highly dependent on glycolysis may be less sensitive to this compound's effects.
Data Presentation
In Vitro Dose-Response Data
Specific IC50 values for this compound in various cancer cell lines are not extensively available in the public domain. The following table provides a general range based on typical concentrations used for novel compounds and should be determined empirically for your specific cell line.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Cell Viability (e.g., MTT) | To be determined empirically (starting range 0.1-100 µM) | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for AMPK Activation
This protocol outlines the steps to detect the phosphorylation of AMPK (p-AMPK), a key indicator of this compound's activity.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF)
This protocol describes how to measure the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
This compound
-
Cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Prepare the Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Prepare Compound Plate: Load the injection ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Equilibrate Cells: Replace the cell culture medium with the prepared Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Density. The initial cell seeding density can significantly impact the results.
-
Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
-
Possible Cause 2: Compound Solubility. this compound may not be fully dissolved at higher concentrations.
-
Solution: Ensure the compound is completely dissolved in the stock solution and diluted properly in the culture medium. Visually inspect for any precipitation.
-
-
Possible Cause 3: Incubation Time. The duration of drug exposure can affect the IC50 value.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.
-
Issue 2: No or weak p-AMPK signal in Western blot.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration of this compound or the treatment duration may be too low to induce detectable AMPK phosphorylation.
-
Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for AMPK activation.
-
-
Possible Cause 2: Suboptimal Antibody Performance. The primary antibody for p-AMPK may not be sensitive enough or used at the wrong dilution.
-
Solution: Use a well-validated antibody and optimize the antibody dilution. Include a positive control (e.g., treatment with AICAR, another AMPK activator) to confirm the antibody is working.
-
-
Possible Cause 3: Phosphatase Activity. Phosphatases in the cell lysate may have dephosphorylated p-AMPK.
-
Solution: Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors.
-
Issue 3: Unexpected results in the Seahorse XF OCR assay.
-
Possible Cause 1: Suboptimal Cell Seeding. Incorrect cell density can lead to OCR values that are too high or too low for the instrument's detection range.
-
Solution: Optimize the cell number per well to ensure the basal OCR is within the recommended range for the instrument.
-
-
Possible Cause 2: Incorrect Compound Concentrations. The concentrations of this compound or the mitochondrial stress test compounds may be suboptimal.
-
Solution: Titrate the concentrations of all injected compounds to determine the optimal concentrations for your specific cell line.
-
-
Possible Cause 3: Cell Stress. Cells may be stressed due to improper handling or assay conditions.
-
Solution: Ensure gentle handling of the cell plate, proper pH and temperature of the assay medium, and that cells are healthy before starting the assay.
-
References
- 1. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Potential resistance mechanisms to Lixumistat hydrochloride in cancer cells
Welcome to the technical support center for Lixumistat hydrochloride (CX-6258). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential resistance mechanisms to this compound in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
Issue 1: My cancer cell line shows little to no response to this compound treatment, even at high concentrations.
-
Question: What are the initial steps to troubleshoot a lack of response to this compound in my cancer cell line?
Answer:
-
Confirm Drug Activity: First, ensure the integrity of your this compound stock. Test the compound on a known sensitive cell line to confirm its biological activity.
-
Cell Line Viability and Proliferation Rate: Ensure your cells are healthy and in the logarithmic growth phase during the assay. A slow proliferation rate can sometimes mask the cytotoxic or cytostatic effects of a drug.
-
Assay Validation: Review your cell viability assay protocol. Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that incubation times and reagent concentrations are optimal.
-
Intrinsic Resistance: Your cell line may have intrinsic resistance to this compound. This can be due to a variety of factors, including a low dependence on the CK2 signaling pathway or a high reliance on oxidative phosphorylation (OXPHOS), which Lixumistat also targets.
-
-
Question: How can I investigate if the PI3K/Akt or MAPK/ERK pathways are contributing to resistance in my cell line?
Answer: Activation of bypass signaling pathways is a common mechanism of resistance to targeted therapies. You can investigate this by:
-
Western Blot Analysis: Treat your cells with this compound and perform a Western blot to assess the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt) and MAPK/ERK (e.g., p-ERK) pathways. A sustained or increased phosphorylation of these proteins in the presence of the drug may indicate the activation of bypass signaling.[1][2][3][4]
-
Combination Therapy: Perform cell viability assays with this compound in combination with known inhibitors of the PI3K/Akt (e.g., a PI3K inhibitor) or MAPK/ERK (e.g., a MEK inhibitor) pathways. A synergistic effect would suggest that the activation of these pathways is contributing to resistance.
-
Issue 2: My cancer cell line initially responds to this compound, but then develops resistance over time.
-
Question: How can I establish and characterize a this compound-resistant cell line?
Answer: You can generate a resistant cell line by continuous exposure to increasing concentrations of this compound.
-
Dose Escalation: Start by treating the parental cell line with a concentration of this compound close to the IC50 value.
-
Subculture and Increase Dose: Once the cells have adapted and are proliferating, subculture them and gradually increase the concentration of the drug.
-
Characterization: After several months, the resulting cell line should exhibit a significantly higher IC50 for this compound compared to the parental line. You can then proceed to characterize the molecular mechanisms of resistance.
-
-
Question: What are the potential molecular changes I should investigate in my newly generated this compound-resistant cell line?
Answer:
-
Target Alteration: Sequence the catalytic subunit of CK2 (CK2α) to check for mutations, particularly in the ATP-binding pocket, that could prevent this compound from binding effectively. While specific gatekeeper mutations for Lixumistat have not been widely reported, this is a common resistance mechanism for kinase inhibitors.[2][5]
-
Drug Efflux: Use qPCR or Western blot to examine the expression levels of ABC transporters, such as MDR1 (ABCB1) and BCRP (ABCG2).[6][7][8] Increased expression of these pumps may suggest that the drug is being actively removed from the cells. To confirm their role, you can use specific inhibitors of these transporters in combination with this compound to see if sensitivity is restored.
-
Activation of Bypass Pathways: As with intrinsic resistance, perform Western blot analysis to compare the phosphorylation levels of key signaling proteins (e.g., p-Akt, p-ERK) between the parental and resistant cell lines, both with and without this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It is a potent inhibitor of Protein Kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. Additionally, this compound is a biguanide (B1667054) that also functions as a Protein Complex 1 (PC1) inhibitor, targeting the oxidative phosphorylation (OXPHOS) pathway in mitochondria. This dual action is intended to address cancer cell metabolism and proliferation, including in tumors that have developed resistance to other therapies.[9][10][11]
Q2: What are the known or hypothesized mechanisms of resistance to CK2 inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, plausible mechanisms based on its class of inhibitors include:
-
Target Alteration: Mutations in the gene encoding the CK2α subunit could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of CK2 by upregulating alternative survival pathways, most commonly the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration.[6][7][8]
-
Metabolic Reprogramming: Given Lixumistat's effect on OXPHOS, resistant cells might undergo further metabolic shifts to rely on alternative energy sources.
Q3: Are there known mutations in CK2 that confer resistance to this compound?
Currently, there is limited publicly available data detailing specific mutations in the CK2α subunit that confer resistance to this compound. However, the "gatekeeper" residue in the ATP-binding pocket of kinases is a common site for mutations that lead to drug resistance.[2][5] Researchers investigating resistance should consider sequencing the CK2α gene in their resistant cell lines.
Q4: How does this compound's effect on OXPHOS relate to drug resistance?
Many cancer therapies can induce a metabolic shift in cancer cells towards increased OXPHOS. By inhibiting mitochondrial Protein Complex 1, this compound can target these resistant cells that have become dependent on OXPHOS for survival and energy production. This makes Lixumistat a promising agent for treating drug-resistant tumors.[9][10][11]
Data Presentation
The following table provides an example of how to present quantitative data when comparing a parental (sensitive) cell line to a derived resistant cell line. Please note: The following data is illustrative and for demonstration purposes only.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (Parental) | 0.8 | - |
| Pancreatic Cancer (Resistant) | 12.5 | 15.6 |
| Glioblastoma (Parental) | 1.2 | - |
| Glioblastoma (Resistant) | 18.0 | 15.0 |
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to this compound.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
DMSO for cryopreservation
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.
-
Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, a significant portion of the cells may die.
-
Once the surviving cells begin to proliferate steadily, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation as the cells adapt and become more resistant.
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
After several months of continuous culture, the resulting cell line should exhibit a stable, high level of resistance. Confirm the new, higher IC50 value.
-
2. Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium and no drug as a control.
-
Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12][13][14]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results against the drug concentration to determine the IC50 value.
-
3. Western Blot Protocol for Analyzing Signaling Pathways
This protocol is for assessing the activation of key signaling pathways, such as PI3K/Akt and MAPK/ERK, in response to this compound treatment.
-
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow until they reach about 80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16][17][18][19]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the protein expression levels, normalizing to a loading control like actin.
-
Visualizations
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting Lixumistat resistance.
Caption: Bypass signaling pathways in Lixumistat resistance.
References
- 1. Reactivation of ERK and Akt confers resistance of mutant BRAF colon cancer cells to the HSP90 inhibitor AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT/ERK activation is associated with gastric cancer cell resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables doxorubicin to eliminate liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of Human ABCB1 and ABCG2 Reduces the Susceptibility of Cancer Cells to the Histone Deacetylase 6-Specific Inhibitor Citarinostat | MDPI [mdpi.com]
- 8. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 9. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 10. onclive.com [onclive.com]
- 11. rarecancernews.com [rarecancernews.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Addressing poor bioavailability of Lixumistat hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the challenges associated with the poor in vivo bioavailability of Lixumistat hydrochloride.
Overview of this compound
Lixumistat is an investigational, orally administered small molecule that functions as a Protein Complex 1 (PC1) inhibitor.[1][2] By targeting PC1, Lixumistat disrupts the oxidative phosphorylation (OXPHOS) pathway, which is essential for energy production in certain cancer cells.[2][3][4] This mechanism makes it a promising candidate for cancers dependent on OXPHOS activity, such as pancreatic cancer.[2][3] While potent in vitro, this compound often exhibits poor and variable oral bioavailability in preclinical studies, a critical hurdle to overcome for clinical translation. This guide focuses on identifying the causes of this issue and providing strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the salt form of Lixumistat, a novel biguanide (B1667054) compound that inhibits mitochondrial Protein Complex 1 (PC1) of the electron transport chain.[3] This inhibition blocks the metabolic pathway of oxidative phosphorylation (OXPHOS), which is a primary source of ATP (energy) for certain cancer cells.[3] By disrupting tumor metabolism, Lixumistat has shown anti-tumor activity and the potential to overcome resistance to other therapies.[4]
Q2: My this compound is highly potent in in-vitro assays but shows weak or inconsistent efficacy in animal models. What is the likely cause?
A2: This common discrepancy is often due to poor oral bioavailability.[5] Bioavailability is the fraction of an administered drug that reaches the systemic circulation to be distributed to the site of action.[6] For an oral drug, poor bioavailability means that despite its potency, an insufficient concentration of the compound is reaching the tumor to exert a therapeutic effect. Factors such as low solubility, poor dissolution rate in the gastrointestinal (GI) tract, or rapid metabolism can severely limit a drug's exposure in vivo.[7][8]
Q3: What specific properties of this compound contribute to its poor bioavailability?
A3: this compound's bioavailability challenges stem from its physicochemical properties, which classify it as a Developability Classification System (DCS) Class IIa compound. This means it has high membrane permeability but low aqueous solubility.[8] For such compounds, the rate-limiting step for absorption is not its ability to cross the intestinal wall, but how quickly it can dissolve in the GI fluids.[8][9] Furthermore, as a hydrochloride salt, its solubility can be suppressed in the low pH environment of the stomach due to the "common ion effect," further hindering its dissolution.[10]
| Property | Value | Implication for Bioavailability |
| BCS/DCS Class | Class IIa | Dissolution rate is the limiting factor for absorption.[8] |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Poorly soluble in intestinal fluid. |
| Aqueous Solubility (pH 1.2) | < 0.05 mg/mL | Low solubility in gastric fluid, potentially worsened by common ion effect.[10] |
| LogP | 3.8 | High lipophilicity, suggesting good permeability but contributing to low aqueous solubility. |
| pKa | 9.5 (Basic) | Ionized at gastric pH, but solubility of the salt form is limited. |
Table 1. Key Physicochemical Properties of this compound.
Q4: What are the primary strategies to improve the bioavailability of this compound?
A4: Since the key issue is its dissolution rate, strategies should focus on enhancing this parameter. Three primary approaches are:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can significantly enhance the dissolution rate.[8][11] Techniques like micronization or nano-milling are effective.[8]
-
Formulation with Enabling Excipients: Using co-solvents, surfactants, or lipids can create a more favorable microenvironment for dissolution in the GI tract.[5][9]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, typically dispersed within a polymer, can dramatically increase its aqueous solubility and dissolution rate.[11]
Troubleshooting Guide for In Vivo Experiments
Issue 1: I am observing high variability in plasma concentrations between my test subjects.
-
Possible Cause: Inconsistent dosing formulation. If the drug is not uniformly suspended, each animal may receive a different effective dose.
-
Solution: Ensure your formulation protocol is robust. For a suspension, use a suitable suspending agent (e.g., 0.5% methylcellulose) and vortex vigorously immediately before dosing each animal. Validate the homogeneity of your suspension if possible.
-
-
Possible Cause: Food effects. The presence or absence of food can significantly alter gastric pH and emptying time, affecting drug dissolution and absorption.[5]
-
Solution: Standardize the feeding schedule for your animals. Typically, a fast of 4-12 hours before dosing is recommended for bioavailability studies, but this should be consistent across all groups.[12]
-
Issue 2: My formulation looks fine initially, but the drug crashes out (precipitates) over time or upon dilution.
-
Possible Cause: Supersaturation. The formulation may be thermodynamically unstable, especially if using a high concentration of co-solvents.
-
Solution: Reduce the drug concentration if feasible. Alternatively, incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your formulation to maintain a supersaturated state in vivo.[5]
-
-
Possible Cause: pH shift. The solubility of Lixumistat is pH-dependent. If a non-buffered formulation is diluted into GI fluids of a different pH, it can cause precipitation.
-
Solution: Use a buffered formulation vehicle to maintain an optimal pH for solubility.[5]
-
Issue 3: I have tried a simple formulation with co-solvents, but the bioavailability is still below 10%.
-
Possible Cause: The dissolution rate is still the primary barrier. A simple solution may not be sufficient to overcome the very low intrinsic solubility of the crystalline form.
-
Solution: Advance to a more enabling formulation strategy. The most effective approaches for DCS Class IIa compounds are particle size reduction and amorphous solid dispersions.[8] Compare the pharmacokinetics of a simple suspension with a micronized suspension or a spray-dried amorphous solid dispersion.
-
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (F%) |
| 1. Aqueous Suspension (0.5% HPMC) | 45 ± 15 | 4.0 | 250 ± 80 | 3% |
| 2. Micronized Suspension (in 0.5% HPMC) | 150 ± 40 | 2.0 | 980 ± 210 | 12% |
| 3. Amorphous Solid Dispersion (20% drug in PVP-VA) | 450 ± 95 | 1.0 | 2950 ± 550 | 35% |
Table 2. Example Pharmacokinetic Parameters of this compound (20 mg/kg, Oral) in Rats with Different Formulations. Data are representative.
Diagrams
Caption: Simplified diagram of the OXPHOS pathway showing Lixumistat inhibiting Protein Complex I.
Caption: Standard experimental workflow for an in vivo pharmacokinetic (PK) study in rodents.
Caption: Troubleshooting logic for diagnosing poor in vivo results of this compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration in mice.[6]
Materials:
-
Male Balb/c mice (8-10 weeks old)
-
This compound
-
Formulation vehicle (e.g., 0.5% HPMC w/v in water)
-
Oral gavage needles (20G)
-
Microcentrifuge tubes containing K2EDTA anticoagulant
-
Pipettes, vortex mixer, centrifuge
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least 3 days prior to the study.[12]
-
Fasting: Fast the mice for 4 hours before dosing, with water provided ad libitum.[12]
-
Formulation Preparation: Prepare the dosing formulation at the target concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg volume). Vortex the suspension thoroughly before drawing each dose.
-
Dosing: Weigh each mouse to determine the precise dosing volume. Administer the formulation via oral gavage. Record the time of dosing.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at specified time points.[6][13] A typical schedule is: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Immediately transfer blood samples into K2EDTA-coated tubes. Mix gently. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of Lixumistat in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[7]
Protocol 2: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that can enhance the solubility of this compound for an improved liquid formulation.[5]
Materials:
-
This compound
-
Various pharmaceutically acceptable excipients:
-
Co-solvents (e.g., PEG 400, Propylene Glycol, NMP)
-
Surfactants (e.g., Polysorbate 80, Cremophor EL, Solutol HS 15)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare Excipient Solutions: Prepare a series of potential vehicle solutions. Examples include:
-
10% Cremophor EL in water
-
20% PEG 400 / 5% Polysorbate 80 in water
-
40% Propylene Glycol / 60% PBS
-
-
Determine Equilibrium Solubility: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Equilibration: Seal the vials and rotate or shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and dilute it with an appropriate mobile phase or solvent. Determine the concentration of dissolved this compound using a calibrated HPLC or UV-Vis method.
-
Evaluation: Compare the solubility results across all tested vehicles. The vehicle providing the highest solubility without causing chemical degradation is a lead candidate for in vivo testing. Ensure the chosen vehicle is well-tolerated at the intended dose volume.
References
- 1. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. onclive.com [onclive.com]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. benchchem.com [benchchem.com]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. mdpi.com [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Impact of Lixumistat hydrochloride on normal cell viability and function
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Lixumistat hydrochloride in their experiments. It includes troubleshooting guides for common issues, frequently asked questions regarding its impact on normal cells, detailed experimental protocols, and diagrams of relevant signaling pathways.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound, focusing on its effects on normal cell lines.
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected decrease in the viability of a normal cell line | 1. High Concentration of Lixumistat: Although generally well-tolerated by normal cells, very high concentrations may induce off-target effects or metabolic stress. 2. Cell Line Sensitivity: The specific normal cell line being used may have unique metabolic characteristics making it more sensitive to OXPHOS inhibition. 3. Experimental Error: Issues with reagent preparation, cell culture conditions, or the viability assay itself. | 1. Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the optimal non-toxic concentration for your specific cell line. 2. Consult Literature for Cell Line Metabolism: Research the metabolic phenotype of your cell line. Cells highly dependent on oxidative phosphorylation may be more sensitive. 3. Review Protocols and Controls: Ensure accurate preparation of Lixumistat stock solutions. Verify cell culture conditions (e.g., CO2, temperature, media components). Include appropriate vehicle controls in your experiments. |
| Inconsistent results between experiments | 1. This compound Stability: Improper storage or handling of the compound could lead to degradation. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect experimental outcomes. 3. Assay-Specific Variability: Inconsistent incubation times or reagent addition in viability or functional assays. | 1. Proper Compound Handling: Store this compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Strict Adherence to Protocols: Follow standardized protocols for all assays, ensuring precise timing and reagent handling. |
| Difficulty in observing the functional effects of Lixumistat on normal cells (e.g., changes in metabolic activity) | 1. Subtle Effects at Low Concentrations: The impact on normal cells may be less pronounced than in highly proliferative cancer cells. 2. Insensitive Assay: The chosen assay may not be sensitive enough to detect minor changes in cellular function. 3. Short Incubation Time: The duration of Lixumistat exposure may be insufficient to induce a measurable functional change. | 1. Optimize Concentration and Time: Conduct a time-course experiment with varying concentrations of Lixumistat to identify the optimal conditions for observing the desired effect. 2. Use a More Sensitive Assay: Consider using a more sensitive method to measure metabolic activity, such as a Seahorse XF Analyzer to measure oxygen consumption rate (OCR). 3. Increase Incubation Period: Extend the incubation time with Lixumistat, with appropriate media changes, to allow for the manifestation of functional effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel biguanide (B1667054) that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria.[1][2] By inhibiting OXPHOS, this compound can modulate cellular metabolism. In the context of fibrosis, this leads to the activation of AMP-activated protein kinase (AMPK) and mitigation of TGF-β-induced conversion of fibroblasts to myofibroblasts.[2]
Q2: Does this compound affect the viability of normal, non-cancerous cells?
A2: Preclinical studies have indicated that this compound has a favorable safety profile regarding normal cells. Specifically, it has been shown to inhibit the activation of fibroblasts in fibrotic processes without affecting the viability of non-targeted cells.[2] Furthermore, a Phase 1 clinical study in healthy volunteers demonstrated that Lixumistat was well-tolerated at clinically relevant doses.[2]
Q3: Are there any known off-target effects of this compound on normal cells?
A3: The primary mechanism of action is the inhibition of mitochondrial Protein Complex 1. While extensive off-target profiling data for a wide range of normal cell types is not publicly available, the tolerability observed in Phase 1 clinical trials in both healthy volunteers and cancer patients suggests a manageable side effect profile, with the most common adverse events being gastrointestinal in nature.[3][4]
Q4: What concentrations of this compound are recommended for in vitro experiments with normal cells?
A4: The optimal concentration will be cell-type dependent. It is crucial to perform a dose-response study for your specific normal cell line to determine the highest concentration that does not impact cell viability. Based on preclinical findings, the concentrations required to elicit functional effects (e.g., inhibition of fibroblast activation) are not expected to be cytotoxic to normal cells.
Q5: How can I assess the impact of this compound on the function of normal cells?
A5: The choice of functional assay depends on the cell type and the biological question. For fibroblasts, you could assess the inhibition of TGF-β-induced differentiation by measuring markers like alpha-smooth muscle actin (α-SMA) expression via immunofluorescence or western blotting. To assess metabolic function, you can measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Normal cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Trypan Blue Exclusion Assay for Cell Viability
Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
This compound-treated and control cells in suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Harvest the cells (for adherent cells, use trypsinization) and resuspend them in a known volume of PBS or serum-free medium.
-
In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into the hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 2. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 3. onclive.com [onclive.com]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
Validation & Comparative
A Comparative Guide to Lixumistat Hydrochloride and Phenformin in Inhibiting Cancer Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biguanide (B1667054) class of drugs, historically used in the management of type 2 diabetes, has garnered significant attention for its potent anti-cancer properties. This guide provides a detailed comparison of two such biguanides: the well-studied phenformin (B89758) and the novel investigational drug Lixumistat hydrochloride (IM156). Both compounds target cellular metabolism, a hallmark of cancer, but exhibit distinct profiles in their mechanism of action and available efficacy data. This document aims to provide an objective comparison based on preclinical and clinical findings to inform further research and drug development.
Mechanism of Action
Both this compound and phenformin exert their anti-cancer effects by targeting mitochondrial respiration, a key metabolic pathway often dysregulated in cancer cells. However, their primary molecular targets and the downstream consequences of this inhibition show subtle but important differences.
This compound (IM156): A Potent and Specific Protein Complex 1 (PC1) Inhibitor
Lixumistat is a novel, orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] By inhibiting PC1, Lixumistat disrupts oxidative phosphorylation (OXPHOS), the primary process by which cells generate ATP.[3][4] Cancer cells, particularly those that have developed resistance to conventional therapies, often exhibit an increased reliance on OXPHOS for their energy and biosynthetic needs.[2] Lixumistat's targeted inhibition of this pathway is designed to selectively starve these resistant cancer cell populations.[2] Preclinical studies have shown that Lixumistat's inhibition of OXPHOS leads to a decrease in the oxygen consumption rate of tumor cells.[5]
Phenformin: A Multi-faceted Metabolic Disruptor
Phenformin, a more established biguanide, also inhibits mitochondrial complex I, leading to decreased ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8] The activation of AMPK by phenformin triggers a cascade of downstream effects, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[6] Beyond its effects on mitochondrial respiration, phenformin has been shown to act through multiple mechanisms, including the activation of REDD1 protein and the inhibition of insulin (B600854) receptor substrate (IRS) receptors.[6] This multi-pronged attack on cancer cell metabolism contributes to its potent anti-neoplastic effects, leading to cell cycle arrest, inhibition of invasion, and induction of apoptosis.[6]
Signaling Pathways
The distinct yet overlapping mechanisms of Lixumistat and phenformin are best understood by visualizing their impact on key cellular signaling pathways.
Quantitative Data Presentation: In Vitro Efficacy
A direct quantitative comparison of the in vitro potency of this compound and phenformin is challenging due to the limited publicly available preclinical data for Lixumistat. While ImmunoMet Therapeutics has reported "robust in vitro activity" for Lixumistat (IM156) in various cancer cell lines including pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, specific IC50 values have not been widely published in peer-reviewed literature.[2][9]
In contrast, numerous studies have documented the potent in vitro anti-cancer effects of phenformin across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for phenformin are consistently in the micromolar to low millimolar range, demonstrating its significant cytotoxic and anti-proliferative activity.
| Phenformin: In Vitro Cytotoxicity (IC50 Values) | |
| Cancer Type | Cell Line |
| Breast Cancer | MCF7 |
| ZR-75-1 | |
| MDA-MB-231 | |
| SUM1315 | |
| Rectal Cancer | HCT116 |
| LS513 | |
| SW837 | |
| SW1463 | |
| Bladder Cancer | UMUC3 |
| T24 | |
| HPV+ Head and Neck Cancer | E6E7Ras |
| Melanoma | B16F10 |
| Lung Cancer | A549 |
| Colon Cancer | CT26 |
| Prostate Cancer | DU145 |
Note: The potency of phenformin can be significantly higher than metformin, another biguanide, with reported differences of up to 840-fold in some cell lines.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the anti-cancer effects of therapeutic compounds. Below are detailed protocols for two key in vitro assays commonly used to assess cell viability and apoptosis.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of this compound or phenformin in culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cancer cells with the desired concentrations of this compound or phenformin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]
Discussion and Future Directions
Both this compound and phenformin demonstrate significant promise as anti-cancer agents by targeting cellular metabolism. Phenformin's potent, multi-faceted mechanism of action is well-documented, with a substantial body of preclinical data supporting its efficacy across a broad range of cancer types.
Lixumistat, as a next-generation biguanide, offers the potential for a more targeted approach with a potentially improved safety profile. Its specific inhibition of PC1 in the OXPHOS pathway is a rational strategy to target cancer cells that are dependent on this metabolic pathway, particularly in the context of acquired drug resistance.[2] While early clinical data for Lixumistat in pancreatic cancer are encouraging, the lack of comprehensive, publicly available preclinical data, especially in vitro IC50 values, makes a direct comparison of potency with phenformin challenging.[3]
Future research should focus on generating and publishing detailed preclinical data for Lixumistat across a panel of cancer cell lines to allow for a direct and quantitative comparison with other metabolic inhibitors like phenformin. Head-to-head preclinical studies comparing the efficacy and toxicity of these two compounds in various cancer models would be highly valuable. Furthermore, exploring the potential of combination therapies, where these metabolic inhibitors are paired with other targeted agents or chemotherapies, could unlock synergistic anti-cancer effects and overcome drug resistance.
References
- 1. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase 1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting [businesswire.com]
- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 3. onclive.com [onclive.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Phenformin - Wikipedia [en.wikipedia.org]
- 9. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 10. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 11. researchgate.net [researchgate.net]
- 12. immunomet.com [immunomet.com]
A Preclinical Head-to-Head: Lixumistat Hydrochloride vs. Nintedanib in Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (PF-ILDs) remain areas of significant unmet medical need. While nintedanib (B1663095) has emerged as a standard of care, slowing disease progression, the search for more effective and better-tolerated therapies continues. This guide provides a comparative overview of the preclinical efficacy of Lixumistat hydrochloride (IM156), a novel metabolic inhibitor, and nintedanib, a multi-tyrosine kinase inhibitor, in established lung fibrosis models. This objective comparison is based on available preclinical data to inform future research and development directions.
At a Glance: Key Differentiators
| Feature | This compound (IM156) | Nintedanib |
| Primary Mechanism | Inhibition of mitochondrial Protein Complex 1, leading to AMPK activation and suppression of TGF-β signaling.[1] | Inhibition of multiple tyrosine kinase receptors including PDGFR, FGFR, and VEGFR.[2][3][4] |
| Key Cellular Target | Metabolic reprogramming of activated fibroblasts (myofibroblasts).[1] | Proliferation, migration, and differentiation of fibroblasts.[2][3][5] |
| Reported Preclinical Models | Bleomycin-induced mouse model of pulmonary fibrosis.[1] | Bleomycin-induced mouse and rat models, silica-induced mouse model, and SKG mouse model of rheumatoid arthritis-associated ILD.[6][7][8] |
| Clinical Development for IPF | Phase 1 completed.[1][9] | Approved for IPF and other PF-ILDs.[4][10][11] |
Mechanism of Action: Distinct Approaches to a Common Pathology
This compound and nintedanib employ fundamentally different strategies to combat lung fibrosis. Nintedanib acts as a broad inhibitor of key growth factor receptors implicated in fibroblast activation, while this compound targets the metabolic engine of these profibrotic cells.
This compound: Targeting Cellular Metabolism
This compound is a novel inhibitor of Protein Complex 1 in the mitochondrial electron transport chain. This inhibition of oxidative phosphorylation (OxPhox) leads to a decrease in ATP production and a subsequent activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK is a central regulator of cellular energy homeostasis and has been shown to suppress the profibrotic transforming growth factor-beta (TGF-β) pathway. By disrupting the metabolic machinery of activated fibroblasts, this compound effectively abolishes their transformation into collagen-producing myofibroblasts.[1]
Caption: this compound signaling pathway in lung fibrosis.
Nintedanib: A Multi-Targeted Kinase Inhibitor
Nintedanib is a small molecule inhibitor that simultaneously targets the intracellular ATP-binding pockets of several receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[2][3][4] These receptors are crucial for the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, key events in the pathogenesis of lung fibrosis.[2][5] By blocking these signaling cascades, nintedanib effectively attenuates the core processes driving the fibrotic response.[2][12]
Caption: Nintedanib's multi-targeted signaling pathway inhibition.
Preclinical Efficacy Data
Direct comparative studies between this compound and nintedanib are not yet published. The following tables summarize key findings from separate preclinical studies in the widely used bleomycin-induced lung fibrosis model.
This compound: Bleomycin-Induced Mouse Model
| Parameter | Treatment Group | Outcome | Citation |
| Fibroblast to Myofibroblast Conversion | Lixumistat (IM156) | Abolishes TGF-β-dependent activation. | [1] |
| α-SMA Expression | Lixumistat (IM156) | Reduced expression following cytokine treatment. | [1] |
| Collagen Deposition | Lixumistat (IM156) | Reduced deposition following cytokine treatment. | [1] |
| In Vivo Efficacy | Lixumistat (IM156) | Statistically significant dose-dependent anti-fibrotic effects with both prophylactic and therapeutic dosing. | [1] |
Nintedanib: Bleomycin-Induced Rodent Models
| Parameter | Animal Model | Treatment Group | Outcome | Citation |
| Lung Fibrosis | Mouse | Nintedanib (30-100 mg/kg/day) | Reduced lung fibrosis. | [7] |
| Lung Inflammation | Mouse | Nintedanib (30-100 mg/kg/day) | Reduced lung inflammation. | [7] |
| Lung Fibrosis | Rat | Nintedanib (10-50 mg/kg/day) | Reduced lung fibrosis. | [7] |
| Hydroxyproline (B1673980) Levels | Mouse | Nintedanib (60 mg/kg/day) | Significant reduction in established lung fibrosis. | [8] |
| Fibroblast Proliferation & Migration | Human Lung Fibroblasts (in vitro) | Nintedanib (nanomolar concentrations) | Inhibition of PDGF- and FGF-stimulated proliferation and migration. | [13][14] |
| Myofibroblast Transformation | Human Lung Fibroblasts (in vitro) | Nintedanib | Inhibition of TGF-β-induced transformation. | [13] |
Experimental Protocols
Standardized protocols are crucial for the evaluation of anti-fibrotic agents. Below are representative methodologies for the bleomycin-induced lung fibrosis model.
Bleomycin-Induced Lung Fibrosis Model: A Generalized Workflow
This model is the most common for inducing lung fibrosis in preclinical studies.
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats are typically used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to anesthetized animals. Control animals receive saline.[6]
-
Treatment Regimens:
-
Drug Administration:
-
Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., 21 or 28 days post-bleomycin).
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Lung collagen content is quantified by measuring hydroxyproline levels.
-
Gene and Protein Expression: Analysis of profibrotic markers (e.g., α-SMA, collagen I) in lung tissue or bronchoalveolar lavage fluid (BALF) via qPCR, Western blot, or ELISA.
-
Caption: Generalized experimental workflow for preclinical lung fibrosis models.
Concluding Remarks
This compound and nintedanib represent two distinct and promising therapeutic strategies for lung fibrosis. Nintedanib's broad inhibition of key signaling pathways has established its clinical efficacy. This compound's novel metabolic approach offers a targeted strategy against the profibrotic myofibroblast. While direct comparative preclinical data is lacking, the available evidence suggests both agents are effective in the widely used bleomycin-induced lung fibrosis model. Further head-to-head studies are warranted to delineate the relative efficacy and potential for combination therapies. The distinct mechanisms of action may offer opportunities for synergistic effects, potentially leading to more profound anti-fibrotic outcomes for patients.
References
- 1. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Antifibrotic efficacy of nintedanib in a cellular model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Idiopathic pulmonary fibrosis: current treatment options and critical appraisal of nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib reduces pulmonary fibrosis in a model of rheumatoid arthritis-associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lixumistat by Immunomet Therapeutics for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 10. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
- 12. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lixumistat Hydrochloride and Other OXPHOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer metabolism-targeted therapies, inhibitors of oxidative phosphorylation (OXPHOS) have emerged as a promising strategy to selectively target the energy production pathways of tumor cells. This guide provides a detailed head-to-head comparison of Lixumistat hydrochloride (IM156), a novel Protein Complex 1 (PC1) inhibitor, with other notable OXPHOS inhibitors: IACS-010759, Devimistat (CPI-613), BAY 87-2243, and the natural alkaloid Evodiamine. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Diverse Attack on Cellular Respiration
The primary mechanism of action for most of the compared small molecules involves the inhibition of mitochondrial respiratory chain complexes, albeit with distinct specificities. This compound, IACS-010759, and BAY 87-2243 all target Complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the electron transport chain (ETC).[1][2][3][4] By inhibiting Complex I, these agents disrupt the electron flow, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, induction of cancer cell death.[5][6]
In contrast, Devimistat (CPI-613) employs a different strategy by targeting the mitochondrial enzymes pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[7][8] These enzymes are crucial for linking glycolysis to the tricarboxylic acid (TCA) cycle. Their inhibition disrupts the flow of substrates into the TCA cycle, thereby crippling mitochondrial metabolism.[8]
Evodiamine, a bioactive alkaloid, exhibits anti-cancer effects that involve the mitochondria, including the induction of apoptosis through the intrinsic pathway and disruption of the mitochondrial membrane potential.[6][9] While its precise mechanism as a direct and selective OXPHOS inhibitor is less defined than the synthetic molecules, its impact on mitochondrial function warrants its inclusion in this comparison.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro potency data for the compared OXPHOS inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Compound | Target(s) | Cell Line(s) | Potency (IC50/EC50) | Reference(s) |
| Lixumistat (IM156) | Mitochondrial Complex I | Pancreatic, Glioblastoma, Gastric, Lymphoma, Lung | Data not publicly available in nM/µM range | [10] |
| IACS-010759 | Mitochondrial Complex I | Various tumor cells | IC50: 2.1 nM - 7.9 nM (OCR inhibition) | [11] |
| T-ALL cell lines | EC50: 0.1 nM - 10 nM (viability) | [12] | ||
| C4-2B (prostate cancer) | IC50: 0.312 nM | [12] | ||
| Devimistat (CPI-613) | PDH, KGDH | H460 (lung), Saos-2 (sarcoma) | EC50: 120 µM (viability) | [7] |
| BAY 87-2243 | Mitochondrial Complex I | HCT-116 (colon) | IC50: ~0.7 nM (HIF-1 reporter), ~2 nM (CA9 protein) | [13] |
| PC-3 (prostate) | IC50: ~10 nM (oxygen consumption) | [14] | ||
| Evodiamine | Mitochondrial pathways | B16-F10 (melanoma), LLC (lung) | IC50: 2.4 µM and 4.8 µM (invasion) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these OXPHOS inhibitors.
Cellular Respiration Assay (Oxygen Consumption Rate - OCR)
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration and OXPHOS activity.
-
Objective: To determine the effect of an OXPHOS inhibitor on the oxygen consumption rate of cancer cells.
-
Methodology (Seahorse XF Analyzer):
-
Cell Seeding: Cancer cells are seeded into Seahorse XF microplates at an optimized density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with assay medium (e.g., unbuffered DMEM) and the cells are equilibrated in a CO2-free incubator. The inhibitor compound is then injected into the wells at various concentrations.
-
OCR Measurement: The Seahorse XF Analyzer performs real-time measurements of the oxygen concentration in the transient microchamber, allowing for the calculation of the OCR.
-
Mitochondrial Stress Test: To further probe mitochondrial function, sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) are performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8]
-
-
Data Analysis: OCR values are normalized to cell number or protein concentration. IC50 values for OCR inhibition are calculated by fitting the dose-response data to a suitable pharmacological model.
Enzyme Inhibition Assays
These assays directly measure the inhibitory effect of a compound on its specific molecular target.
-
Mitochondrial Complex I Activity Assay:
-
Mitochondria Isolation: Mitochondria are isolated from cultured cells or animal tissues by differential centrifugation.
-
Assay Principle: The activity of Complex I is measured by monitoring the decrease in absorbance of NADH at 340 nm as it is oxidized.
-
Procedure: Isolated mitochondria are incubated with the test compound at various concentrations. The reaction is initiated by the addition of NADH, and the change in absorbance is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of NADH oxidation is calculated, and the IC50 value for the inhibitor is determined.
-
-
Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) Activity Assays:
-
Enzyme Source: Purified PDH or KGDH enzymes or mitochondrial extracts are used.
-
Assay Principle: The activity of these dehydrogenases is determined by measuring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Procedure: The enzyme is pre-incubated with the inhibitor. The reaction is started by adding the respective substrates (pyruvate for PDH, α-ketoglutarate for KGDH) and NAD+. The rate of NADH production is measured spectrophotometrically.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Objective: To assess the effect of an OXPHOS inhibitor on tumor growth in a mouse model.
-
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule.[7][16] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).[16]
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by OXPHOS inhibitors and a typical experimental workflow for their evaluation.
Caption: OXPHOS Inhibition Pathways.
Caption: Experimental Workflow for OXPHOS Inhibitors.
Conclusion
This compound and other OXPHOS inhibitors represent a compelling therapeutic strategy for cancers dependent on mitochondrial respiration. While Lixumistat, IACS-010759, and BAY 87-2243 converge on the inhibition of Complex I, Devimistat offers an alternative approach by targeting key enzymes of the TCA cycle. The available data highlight the potent anti-cancer activity of these compounds in various preclinical models. However, the differences in experimental designs across studies necessitate caution in direct comparisons of potency and efficacy. The detailed experimental protocols provided in this guide offer a framework for standardized evaluation of existing and novel OXPHOS inhibitors, which will be crucial for their continued development and clinical translation. Future head-to-head comparative studies under uniform experimental conditions will be invaluable in elucidating the relative strengths and weaknesses of these promising therapeutic agents.
References
- 1. onclive.com [onclive.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase 1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting [businesswire.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 11. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BAY 87-2243 ≥98% (HPLC) | 1227158-85-1 [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of Lixumistat Hydrochloride in Primary Human Fibroblasts: A Comparative Guide
This guide provides a comparative analysis of Lixumistat hydrochloride's anti-fibrotic effects against established treatments, Pirfenidone (B1678446) and Nintedanib, in primary human fibroblasts. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development.
Comparative Analysis of Anti-Fibrotic Compounds
This compound (IM156) is an investigational anti-fibrotic agent with a novel mechanism of action. To objectively evaluate its potential, this section compares its effects on primary human fibroblasts with two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF): Pirfenidone and Nintedanib.
Mechanism of Action and In Vitro Efficacy
The following table summarizes the mechanisms of action and reported effects of Lixumistat, Pirfenidone, and Nintedanib on key fibrotic markers in primary human fibroblasts. It is important to note that the quantitative data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Feature | This compound | Pirfenidone | Nintedanib |
| Target | Mitochondrial Complex I | Unknown, pleiotropic effects | Tyrosine kinases (PDGFR, FGFR, VEGFR)[1][2][3][4] |
| Mechanism of Action | Inhibits oxidative phosphorylation, leading to AMPK activation and subsequent suppression of TGF-β signaling.[5] | Exhibits broad anti-inflammatory and anti-fibrotic properties. It has been shown to inhibit TGF-β-induced phosphorylation of Smad3, p38, and Akt, and also inhibits MUC1 bioactivation.[6][7][8] | Inhibits receptor tyrosine kinases involved in fibroblast proliferation, migration, and survival.[1][9][10] |
| Effect on Fibroblast Proliferation | Data not available | Weak inhibitory activity at clinically relevant concentrations.[11] | Potent inhibitor. At 70 nM, it inhibited PDGF-stimulated proliferation of IPF-derived fibroblasts by 65%.[11] |
| Effect on α-SMA Expression | Reduces TGF-β-induced α-SMA expression.[5] | Attenuates TGF-β-induced α-SMA expression at both mRNA and protein levels.[8] | Inhibits TGF-β-induced α-SMA mRNA expression with an estimated IC50 of 144 nM in IPF-derived fibroblasts.[10] |
| Effect on Collagen Production | Reduces TGF-β-induced collagen deposition.[5] | Dose-dependently reduces basal and TGF-β1-induced collagen I protein production.[6] | Reduces TGF-β-stimulated collagen secretion and deposition.[10] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Lixumistat anti-fibrotic signaling pathway.
Caption: Pirfenidone anti-fibrotic signaling pathway.
Caption: Nintedanib anti-fibrotic signaling pathway.
Caption: General experimental workflow for assessing anti-fibrotic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Polymerase Chain Reaction (qPCR) for Fibrotic Gene Expression
This protocol details the steps for quantifying the mRNA expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I alpha 1 (COL1A1).
-
Cell Culture and Treatment: Plate primary human fibroblasts in 6-well plates and culture until 70-80% confluent. Treat with varying concentrations of Lixumistat, Pirfenidone, or Nintedanib for 1 hour before stimulating with TGF-β (5 ng/mL) for 24 hours.
-
RNA Extraction: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit) and proceed with total RNA extraction according to the manufacturer's instructions.
-
cDNA Synthesis: Quantify the extracted RNA using a spectrophotometer. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TGF-β-stimulated control group.
Western Blot for Fibrotic Protein Expression
This protocol outlines the procedure for detecting the protein levels of α-SMA, collagen I, and phosphorylated signaling proteins.
-
Cell Lysis and Protein Quantification: Following treatment as described for qPCR, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against α-SMA, collagen I, or phosphorylated proteins (e.g., p-Smad3) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Immunofluorescence for α-SMA Staining
This protocol describes the visualization of α-SMA protein expression and localization within the cells.[12][13][14][15][16]
-
Cell Seeding and Treatment: Seed primary human fibroblasts on glass coverslips in 24-well plates. Treat the cells with the compounds and TGF-β as previously described.
-
Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate the cells with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.
Conclusion
This compound presents a novel approach to anti-fibrotic therapy by targeting mitochondrial metabolism. The preclinical data suggest that it effectively reduces TGF-β-induced fibroblast activation, a key process in the pathogenesis of fibrosis. While direct quantitative comparisons with Pirfenidone and Nintedanib in primary human fibroblasts are limited in the public domain, the distinct mechanism of action of Lixumistat warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to rigorously evaluate the anti-fibrotic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 6. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. arigobio.com [arigobio.com]
- 13. v19.proteinatlas.org [v19.proteinatlas.org]
- 14. emulatebio.com [emulatebio.com]
- 15. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. biotium.com [biotium.com]
Lixumistat Hydrochloride: A Comparative Analysis of Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Lixumistat hydrochloride (IM156) across various cancer types. Lixumistat is an investigational, orally administered small molecule that targets cancer metabolism by inhibiting Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a key component of oxidative phosphorylation (OXPHOS).[1][2] This mechanism disrupts cellular energy production, offering a promising therapeutic strategy against cancers reliant on this metabolic pathway.[1][3] This document objectively compares Lixumistat's performance with standard-of-care treatments and presents available experimental data to support the analysis.
Mechanism of Action: Targeting the Engine of Cancer Cells
Lixumistat functions as a potent inhibitor of OXPHOS, the primary energy-generating process in the mitochondria of cancer cells. By blocking PC1, Lixumistat disrupts the electron transport chain, leading to decreased ATP production and a subsequent energy crisis within the cancer cell.[1][2] This metabolic disruption can suppress tumor growth and potentially overcome resistance to conventional therapies.[1]
Caption: Lixumistat's mechanism of action targeting Protein Complex 1.
Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
Lixumistat has shown encouraging results in preclinical and clinical studies for pancreatic ductal adenocarcinoma, a notoriously difficult-to-treat cancer.
Clinical Data: Phase 1b Study (NCT05497778)
A Phase 1b clinical trial evaluated Lixumistat in combination with the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer.[2]
Table 1: Efficacy of Lixumistat in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer
| Efficacy Endpoint | Lixumistat + Gemcitabine/Nab-Paclitaxel (n=8 at RP2D) |
| Objective Partial Response (PR) | 62.5% (5 patients)[2] |
| Stable Disease (SD) | 37.5% (3 patients)[2] |
| Disease Control Rate (DCR) | 100%[2] |
| Median Progression-Free Survival (PFS) | 9.7 months[2] |
| Median Overall Survival (OS) | 18.0 months[2] |
| Data from the recommended Phase 2 dose (RP2D) of 400 mg once daily. |
Comparison with Standard of Care
The combination of gemcitabine and nab-paclitaxel is a standard first-line treatment for metastatic pancreatic cancer. Historical data from pivotal trials of this regimen alone provide a benchmark for comparison.
Table 2: Historical Efficacy of Standard-of-Care Chemotherapy in Advanced Pancreatic Cancer
| Efficacy Endpoint | Gemcitabine + Nab-Paclitaxel | Gemcitabine Monotherapy |
| Objective Response Rate (ORR) | 23% | 7% |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.7 months |
| Median Overall Survival (OS) | 8.5 months | 6.7 months |
| Data from the MPACT Phase III trial. |
Cross-Validation in Other Cancer Types
ImmunoMet Therapeutics has reported that Lixumistat has demonstrated robust in vitro and in vivo efficacy in preclinical models of several other cancers, including glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[1] However, specific quantitative data from these preclinical studies are not yet publicly available in peer-reviewed publications. The company has received Orphan Drug Designation from the FDA for Lixumistat in both pancreatic cancer and glioblastoma multiforme.[2]
Table 3: Investigational Status of Lixumistat in Various Cancer Types
| Cancer Type | Preclinical Efficacy | Clinical Development Status |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Demonstrated | Phase 1b completed; data available |
| Glioblastoma Multiforme (GBM) | Demonstrated | Orphan Drug Designation granted |
| Gastric Cancer | Demonstrated | Preclinical |
| Lymphoma | Demonstrated | Preclinical |
| Lung Cancer | Demonstrated | Preclinical |
Experimental Protocols
Representative In Vivo Xenograft Study Protocol
This protocol outlines a general methodology for assessing the in vivo efficacy of a metabolic inhibitor like Lixumistat in a subcutaneous tumor xenograft model.
References
Safety Operating Guide
Navigating the Safe Disposal of Lixumistat Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Lixumistat hydrochloride, a potent AMPK activator and oxidative phosphorylation inhibitor, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential information and procedural guidance for the proper disposal of this compound, grounded in established safety practices and regulatory frameworks.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) establishes the primary framework under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound for detailed disposal instructions. This document will contain information crucial for a proper risk assessment.
Step-by-Step Disposal Procedure for this compound
While the specific SDS for this compound must be consulted, a general procedure for the disposal of similar chemical compounds can be followed. This typically involves incineration of the material by a licensed professional waste disposal service.[2]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect unadulterated this compound waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Should this compound be in a solution, it should not be disposed of down the drain. Collect it in a compatible, sealed, and clearly labeled waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store the waste container in a designated, secure area away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound.
5. Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations and the hazard profile of the chemical.
-
Once properly decontaminated, the container can be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[3]
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically for the disposal of this compound (e.g., reportable quantities under CERCLA). The following table provides a general framework for the types of quantitative data that would be relevant for chemical disposal, which should be populated with information from the specific SDS for this compound.
| Data Point | Description | Typical Units | Source |
| LD50 (Oral, Rat) | The amount of a substance that is lethal to 50% of a test population of rats when administered orally. This informs the acute toxicity and handling precautions. | mg/kg | Manufacturer's SDS |
| Reportable Quantity (RQ) | The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate regulatory authorities. | lbs (kg) | EPA Regulations (40 CFR 302.4) |
| Waste Code | The specific code assigned by the EPA to identify the type of hazardous waste. This is crucial for proper manifesting and disposal. | e.g., D001, U-listed, P-listed | EPA Regulations (40 CFR 261) |
Experimental Protocols
Currently, no specific experimental protocols for the disposal of this compound have been published in the scientific literature. The standard procedure, as outlined above, relies on established hazardous waste management practices. Researchers should develop a site-specific standard operating procedure (SOP) for the handling and disposal of this compound based on the manufacturer's SDS and in compliance with their institution's environmental health and safety guidelines.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and does not replace the need to consult the official Safety Data Sheet (SDS) and comply with all applicable federal, state, and local regulations. Always prioritize safety and environmental responsibility in the laboratory.
References
Personal protective equipment for handling Lixumistat hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Lixumistat hydrochloride, a potent AMPK activator and oxidative phosphorylation (OXPHOS) inhibitor currently under investigation for various therapeutic applications. Given its status as a potent, investigational compound, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound should be handled with care, treating it as a potent pharmaceutical compound with potential biological activity. While a specific Safety Data Sheet (SDS) with quantitative exposure limits is not publicly available, the following guidelines are based on best practices for handling hazardous drugs and potent compounds.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted for each handling scenario. The following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment device. | Minimizes the risk of inhaling airborne particles. |
Engineering Controls
To minimize exposure, this compound should be handled in a controlled environment:
-
Ventilation: All weighing and solution preparation activities involving the powdered form of this compound should be conducted in a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE).[1] Airflow within the facility should be single-pass to prevent cross-contamination.[1]
-
Isolation: For larger scale operations, process isolation using enclosed equipment like sealed reactors and transfer systems is recommended to prevent the escape of the compound.[1]
Procedural Guidance for Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage. Personnel involved in receiving should wear appropriate gloves.[2]
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
Keep the container tightly closed in a dry and cool place.[3]
Weighing and Solution Preparation
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the powdered compound within a certified containment device (fume hood, BSC, or CVE).
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Clean all equipment and the work surface thoroughly after each use.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Hauling: All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate the affected area and alert others.[6]
-
Isolate: Restrict access to the spill area. Close doors to the room.[7]
-
Report: Notify the appropriate emergency services and the institutional Environmental Health and Safety (EHS) department.[6][7]
-
Decontaminate (if trained): Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area.
-
Don appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
For liquid spills, use an absorbent material to contain the spill.[6]
-
Clean the area with a suitable decontamination solution (e.g., soap and water, followed by a disinfectant if in a sterile environment).
-
Collect all cleanup materials as hazardous waste.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[7][8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can work safely with this compound, minimizing personal risk and ensuring the protection of the laboratory environment. This proactive approach to safety is integral to responsible scientific research and drug development.
References
- 1. escopharma.com [escopharma.com]
- 2. www3.paho.org [www3.paho.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. osha.gov [osha.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. offices.austincc.edu [offices.austincc.edu]
- 7. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
